2-Methoxyethinyl estradiol
Description
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGDXTWZJCEVEB-PVHGPHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945075 | |
| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22415-44-7 | |
| Record name | 2-Methoxy-17α-ethynylestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22415-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethinyl estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacokinetic Profile of 2-Methoxyestradiol: A Technical Guide for Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest as a potential therapeutic agent due to its potent anti-angiogenic and apoptotic properties in cancer cells, with minimal estrogenic effects.[1][2] Despite promising preclinical activity, its journey through clinical development has been fraught with challenges, primarily stemming from a complex and unfavorable pharmacokinetic profile.[3][4] This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 2-ME2. It is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the molecule's behavior in vivo and to inform strategies for overcoming its inherent liabilities. We will delve into the causality behind its low oral bioavailability, its extensive metabolic pathways, and the analytical methodologies employed for its quantification, providing a holistic view for future research and development endeavors.
Introduction: The Promise and Peril of an Endogenous Metabolite
2-Methoxyestradiol is a naturally occurring metabolite of 17β-estradiol (E2), formed through a two-step process involving hydroxylation by cytochrome P450 (CYP) enzymes to form 2-hydroxyestradiol, followed by methylation by catechol-O-methyltransferase (COMT).[1][5] Unlike its parent hormone, 2-ME2 exhibits very low affinity for estrogen receptors α and β, thus possessing minimal estrogenic activity.[1][6] Its primary anticancer effects are attributed to its ability to disrupt microtubule polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and induction of apoptosis.[1][7] Furthermore, 2-ME2 demonstrates potent anti-angiogenic activity by inhibiting the proliferation of endothelial cells.[1][8]
Despite these promising pharmacodynamic properties, the clinical translation of 2-ME2 has been significantly hampered by its pharmacokinetic profile, most notably its very poor oral bioavailability.[3][4] This guide will dissect the key pharmacokinetic parameters of 2-ME2, offering insights into the experimental approaches used to characterize them and the rationale behind these methodologies.
Absorption and Bioavailability: The Primary Hurdle
The oral delivery of 2-ME2 is plagued by low and highly variable bioavailability, typically reported to be in the range of 1-2% in clinical studies.[4] This is not due to poor absorption from the gastrointestinal tract, as studies in mice have shown that a large portion of an orally administered dose is absorbed (76-85%).[4] The principal culprit is extensive first-pass metabolism in both the gut wall and the liver.[4]
Factors Limiting Oral Bioavailability:
-
Extensive First-Pass Metabolism: 2-ME2 undergoes rapid and extensive metabolism, primarily through glucuronidation and conversion to 2-methoxyestrone (2-ME1), significantly reducing the amount of unchanged drug reaching systemic circulation.[4][9]
-
Low Aqueous Solubility: While not the primary barrier, the hydrophobic nature of 2-ME2 can contribute to dissolution rate-limited absorption, particularly at higher doses.[4]
These challenges led to the discontinuation of the clinical development of early oral formulations of 2-ME2, previously under the brand name Panzem.[3] Subsequent research has focused on novel formulations, such as nanocrystal dispersions (NCD), to enhance solubility and improve bioavailability.[10] A Phase I study of a 2-ME2 NCD demonstrated improved systemic exposure compared to earlier capsule formulations, allowing trough levels to reach the minimum effective concentration in preclinical models.[10]
Distribution: Binding and Tissue Penetration
Once in the systemic circulation, 2-ME2 is highly bound to plasma proteins. Understanding the extent of protein binding is crucial as only the unbound fraction is pharmacologically active and available for distribution into tissues and subsequent metabolism and excretion.
Plasma Protein Binding
Studies using equilibrium dialysis have shown that the unbound fraction (fu) of 2-ME2 in human plasma is very low.
| Parameter | Value | Reference |
| Mean Unbound Fraction (fu) in Cancer Patients | 0.019 ± 0.0043 | [11] |
| Mean Unbound Fraction (fu) in Healthy Volunteers | 0.027 ± 0.0019 | [11] |
The binding is concentration-independent, suggesting a low-affinity, non-saturable process.[11] 2-ME2 binds to several plasma proteins in the following decreasing order of affinity: plasma > albumin > alpha1-acid glycoprotein > sex-hormone-binding globulin.[2][11] Importantly, the plasma concentration-time profiles of total and unbound 2-ME2 are parallel, indicating that plasma protein binding is not a significant variable in pharmacokinetic monitoring.[11]
Tissue Distribution
Preclinical studies using radiolabeled 2-ME2 in mice have provided insights into its tissue distribution. High radioactivity accumulation was observed in the liver, lungs, and kidneys, which are key organs for metabolism and excretion.[12] A tumor-to-muscle uptake ratio of 2.36 was also reported, suggesting some preferential accumulation in tumor tissue.[12]
Metabolism: A Complex Web of Biotransformation
The extensive metabolism of 2-ME2 is the primary driver of its pharmacokinetic profile. The metabolic pathways are complex and involve multiple enzymes, leading to a variety of metabolites.
Endogenous Formation of 2-Methoxyestradiol
The metabolic pathway for the endogenous formation of 2-ME2 is a critical starting point for understanding its biotransformation.
Caption: Endogenous metabolic pathway of 2-Methoxyestradiol.
Primary Metabolic Pathways of Exogenous 2-ME2
When administered as a drug, 2-ME2 undergoes further metabolism, primarily through two major routes:
-
Oxidation: 2-ME2 is rapidly converted to its less active metabolite, 2-methoxyestrone (2-ME1), by 17β-hydroxysteroid dehydrogenase (17β-HSD). Plasma levels of 2-ME1 are often 10-20 fold higher than those of 2-ME2 following oral administration.
-
Glucuronidation: This is a major inactivation pathway for 2-ME2.[2][4] The resulting glucuronide conjugates are more water-soluble and are readily excreted.
The extensive nature of this metabolism, particularly the rapid conversion to 2-ME1, significantly reduces the systemic exposure to the active parent drug.
Caption: Primary metabolic pathways of exogenous 2-Methoxyestradiol.
Excretion: Elimination from the Body
The elimination of 2-ME2 and its metabolites occurs primarily through urinary excretion. Due to its extensive metabolism, very little unchanged 2-ME2 is found in the urine. In cancer patients treated with 2-ME2, less than 0.01% of the administered dose was excreted unchanged in the urine, while about 1% was excreted as glucuronides.[2] This underscores the efficiency of the metabolic clearance pathways.
Pharmacokinetic Parameters from Clinical and Preclinical Studies
The pharmacokinetic parameters of 2-ME2 have been characterized in both preclinical and clinical settings. However, significant inter- and intra-patient variability has been observed, particularly with oral formulations.[4]
Table 1: Summary of Human Pharmacokinetic Parameters of 2-Methoxyestradiol (Oral Administration)
| Parameter | Value | Population | Formulation | Reference |
| Bioavailability | ~1-2% | Cancer Patients | Capsules | [4] |
| Tmax (Time to Peak Concentration) | 0.5 - 4 hours | Solid Tumor Patients | Capsules | [13] |
| Plasma Half-life (t½) | ~1-2 days (highly variable) | Solid Tumor Patients | Capsules | [13] |
| Peak Plasma Concentration (Cmax) | 3.9 ng/mL (at 400 mg dose) | Solid Tumor Patients | Capsules | [13] |
| Peak Plasma Concentration (Cmax) | 8.3 ng/mL (at 800 mg dose) | Solid Tumor Patients | Capsules | [13] |
| Median Peak Plasma Concentration (Cmax) | 5.7 ng/mL (range: 3.0-18.6 ng/mL) (at 1600 mg dose) | Solid Tumor Patients | Capsules | [13] |
| Trough Plasma Levels (unconjugated 2-ME2) | ~4 ng/mL (at 1200 mg/day) | Prostate Cancer Patients | Capsules | [9] |
| Trough Plasma Levels (unconjugated 2-ME1) | ~40 ng/mL (at 1200 mg/day) | Prostate Cancer Patients | Capsules | [9] |
Table 2: Summary of Preclinical (Mouse) Pharmacokinetic Parameters of 2-Methoxyestradiol (Intravenous Administration)
| Parameter | Value | Reference |
| t½α (Distribution half-life) | 0.36 min | [12] |
| t½β (Elimination half-life) | 19 min | [12] |
| Clearance | 0.36 mL/min | [12] |
| Volume of Distribution | 52.9 mL | [12] |
The unphysiologically high apparent oral clearance (CL/F) and volume of distribution (Vd/F) observed in human studies reflect the low oral bioavailability.[13]
Experimental Protocols: Quantifying 2-Methoxyestradiol
Accurate quantification of 2-ME2 in biological matrices is essential for pharmacokinetic studies. Due to its low endogenous and therapeutic concentrations, highly sensitive and specific analytical methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of 2-ME2 due to its high sensitivity, specificity, and throughput.
Step-by-Step Methodology:
-
Sample Pretreatment:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[14]
-
The instrument is operated in multiple reaction monitoring (MRM) mode, monitoring specific ion transitions for 2-ME2 (e.g., m/z 303.1 → 136.8) and its internal standard (e.g., m/z 308.1 → 138.8) for highly selective quantification.[14]
-
-
Quantification:
-
Calibration curves are generated using known concentrations of 2-ME2 to establish a linear relationship between concentration and instrument response.[14]
-
Caption: Experimental workflow for LC-MS/MS analysis of 2-ME2.
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive than LC-MS/MS, HPLC with UV detection has also been used for the quantification of 2-ME2.
Step-by-Step Methodology:
-
Sample Pretreatment:
-
Solid-phase extraction (SPE) using C18 cartridges is employed to clean up and concentrate the analyte from a larger plasma volume (e.g., 1 mL).[15]
-
-
Chromatographic Separation:
-
Separation is achieved on a C18 column (e.g., Novapak C18) using an isocratic mobile phase of acetonitrile and water.[15]
-
-
Detection:
-
Detection is performed using a UV detector at a wavelength of 205 nm.[15]
-
-
Quantification:
-
Similar to LC-MS/MS, calibration curves are used for quantification.[15]
-
Future Directions and Conclusion
The pharmacokinetic profile of 2-Methoxyestradiol presents a significant challenge to its successful clinical development as an oral anticancer agent. The primary obstacle remains its extensive first-pass metabolism, leading to low and variable bioavailability. However, the compelling preclinical data on its anti-angiogenic and apoptotic effects continue to drive research into overcoming these limitations.
Future efforts should focus on:
-
Advanced Formulations: Further development and optimization of novel drug delivery systems, such as nanocrystals, solid lipid nanoparticles, and prodrugs, are crucial to enhance oral bioavailability and provide more consistent systemic exposure.[10][16]
-
Metabolic Modulation: Investigating the potential for co-administration with inhibitors of key metabolic enzymes (e.g., UGTs) could be a strategy to increase the systemic exposure of 2-ME2, although this approach requires careful consideration of potential drug-drug interactions.
-
Analog Development: The synthesis and evaluation of novel 2-ME2 analogs with improved metabolic stability and pharmacokinetic properties represent a promising avenue for developing a clinically viable therapeutic.[3]
References
-
2-Methoxyestradiol - Wikipedia. (URL: [Link])
-
Lakhani, N. J., & Figg, W. D. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(9), 1176–1182. (URL: [Link])
-
Purohit, A., He, J., Gupta, E., Figg, W. D., & Sparreboom, A. (2006). Plasma Protein Binding of the Investigational Anticancer Agent 2-methoxyestradiol. Cancer chemotherapy and pharmacology, 58(3), 421–426. (URL: [Link])
-
Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 23(2), 165–172. (URL: [Link])
-
Shushant, K., & Karol, R. (2012). Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. Current drug metabolism, 13(5), 615–626. (URL: [Link])
-
2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem. (URL: [Link])
-
LaVallee, T. M., Zhan, X., Johnson, M. S., Herbstritt, C. J., Swartz, G. M., Williams, M. S., Hsei, V., Wotring, J. W., & Pribluda, V. S. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research, 62(13), 3691–3697. (URL: [Link])
-
What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research - Creative Scripts Compounding Pharmacy in Naples, FL. (2024). (URL: [Link])
-
Arora, S., Singh, S., Chhabra, A., Sharma, J., & Kumar, P. (2022). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in oncology, 12, 976077. (URL: [Link])
-
Corthorn, J., & Valdes, G. (2013). Metabolic Pathways Involved in 2-Methoxyestradiol Synthesis and Their Role in Preeclampsia. International journal of molecular sciences, 14(3), 6331–6351. (URL: [Link])
-
Lakhani, N. J., Sparreboom, A., Dahut, W. L., Venitz, J., & Figg, W. D. (2004). Determination of the antiangiogenesis agent 2-methoxyestradiol in human plasma by liquid chromatography with ultraviolet detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 806(2), 289–293. (URL: [Link])
-
Harrison, M. R., Hahn, N. M., Pili, R., Wilding, G., Eickhoff, J., & Dahut, W. L. (2004). A Phase II Multicenter, Randomized, Double-Blind, Safety Trial Assessing the Pharmacokinetics, Pharmacodynamics, and Efficacy of Oral 2-Methoxyestradiol Capsules in Hormone-Refractory Prostate Cancer. Clinical Cancer Research, 10(21), 7220–7226. (URL: [Link])
-
Dahut, W. L., Lakhani, N. J., Gulley, J. L., Arlen, P. M., Kohn, E. C., & Figg, W. D. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer biology & therapy, 5(1), 22–27. (URL: [Link])
-
Dahut, W. L., Lakhani, N. J., Gulley, J. L., Arlen, P. M., Kohn, E. C., & Figg, W. D. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer biology & therapy, 5(1), 22–27. (URL: [Link])
-
Tevaarwerk, A. J., Holen, K. D., Alberti, D. B., Sidor, C., Arnott, J., & Wilding, G. (2011). Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Investigational new drugs, 29(4), 705–712. (URL: [Link])
-
Corthorn, J., & Valdes, G. (2013). Metabolic pathways involved in 2-methoxyestradiol synthesis and their role in preeclampsia. International journal of molecular sciences, 14(3), 6331–6351. (URL: [Link])
-
Fotsis, T., Zhang, Y., Pepper, M. S., Adlercreutz, H., Montesano, R., & Nawroth, P. P. (1994). The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors. International journal of cancer, 59(4), 503–510. (URL: [Link])
-
Perez-Sepulveda, A., & Monteiro, L. J. (2014). Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease. Current medicinal chemistry, 21(34), 3982–4001. (URL: [Link])
-
2-Methoxyestradiol | Rupa Health. (URL: [Link])
-
Essential pathways of estrogen metabolism in humans. 2-M-E2... - ResearchGate. (URL: [Link])
-
Lee, I., Kim, H. Y., Lee, K. C., Choe, Y. S., & Kim, B. T. (2007). 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nuclear medicine and biology, 34(7), 845–851. (URL: [Link])
-
Effect of formulation parameters on 2-methoxyestradiol release from injectable cylindrical poly(DL-lactide-co-glycolide) implants - PubMed. (URL: [Link])
-
Cooper, C. M., Maggiora, G. M., & He, S. (2013). A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model. Journal of visualized experiments : JoVE, (75), e50186. (URL: [Link])
-
Biodistribution and pharmacokinetics of 2-[C-11]Methoxyestradiol in mice. (2007). Journal of Nuclear Medicine, 48(supplement 2), 263P. (URL: [Link])
-
A Phase II Study of 2-Methoxyestradiol (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC) - PMC. (URL: [Link])
-
Perez-Sepulveda, A., & Monteiro, L. J. (2014). Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease. Current medicinal chemistry, 21(34), 3982–4001. (URL: [Link])
-
Mueck, A. O., & Seeger, H. (2010). 2-Methoxyestradiol--biology and mechanism of action. Steroids, 75(10), 625–631. (URL: [Link])
-
Selective estrogen receptor modulator - Wikipedia. (URL: [Link])
-
Tinley, T. L., Leal, R. M., Randall-Hlunn, R., & Mooberry, S. L. (2003). β-Tubulin Mutations Are Associated with Resistance to 2-Methoxyestradiol in MDA-MB-435 Cancer Cells. Cancer Research, 63(20), 6759–6763. (URL: [Link])
-
Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC. (URL: [Link])
-
Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC. (URL: [Link])
-
Measuring Estrogens at Low Levels in Plasma - Waters Corporation. (URL: [Link])
-
Kumar, P., & Singh, B. (2014). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 23(3), 1105–1123. (URL: [Link])
Sources
- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways Involved in 2-Methoxyestradiol Synthesis and Their Role in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma protein binding of the investigational anticancer agent 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the antiangiogenesis agent 2-methoxyestradiol in human plasma by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
molecular targets of 2-Methoxyestradiol
Molecular Targets of 2-Methoxyestradiol: A Technical Analysis of Microtubule Destabilization and HIF-1 Inhibition[1]
Executive Summary
2-Methoxyestradiol (2-ME) represents a unique class of endogenous estrogen metabolites that exhibit potent anti-mitotic and anti-angiogenic properties largely independent of estrogen receptor (ER) binding.[1] Unlike its parent molecule, 17
Primary Molecular Target: The Microtubule Cytoskeleton
The principal mechanism of 2-ME cytotoxicity is its direct interaction with the colchicine-binding site of
Binding Kinetics and Thermodynamics
2-ME acts as a competitive inhibitor of colchicine binding.[2] It does not require high-affinity estrogen receptors (ER
| Parameter | Value | Biological Implication |
| Binding Site | Colchicine Pocket ( | Inhibits tubulin polymerization; distinct from Taxol/Vinblastine sites. |
| Association Constant ( | Indicates avid binding, sufficient to disrupt dynamic instability at physiological concentrations. | |
| Inhibition Constant ( | Competitive displacement of colchicine confirms overlapping binding domains. | |
| Effect on Polymerization | Sub-stoichiometric inhibition | Low concentrations suppress microtubule dynamics; high concentrations cause depolymerization. |
Mechanism of Action: Dynamic Suppression vs. Depolymerization
At low concentrations (
Figure 1: The dual mechanism of 2-ME on microtubule dynamics. Low doses suppress dynamics; high doses block polymerization.
The Anti-Angiogenic Switch: HIF-1 Inhibition[1][4]
2-ME is a potent inhibitor of angiogenesis, not through direct endothelial receptor blockade, but by downregulating HIF-1
Post-Transcriptional Regulation
Unlike many inhibitors that target mRNA synthesis, 2-ME does not affect HIF1A mRNA levels. Instead, it operates post-transcriptionally through two convergent pathways:
-
Microtubule-Dependent Nuclear Transport: HIF-1
requires an intact microtubule network to translocate from the cytoplasm to the nucleus. By disrupting this network, 2-ME sequesters HIF-1 in the cytoplasm, where it is rapidly degraded. -
Mitochondrial ROS Generation: 2-ME inhibits Complex I of the electron transport chain.[3] The resulting burst of Reactive Oxygen Species (ROS) paradoxically destabilizes HIF-1
under certain conditions and triggers DNA damage responses.
Figure 2: 2-ME prevents HIF-1
Experimental Validation Framework
To rigorously validate 2-ME activity in your specific model, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly by 2-ME. Principle: Free tubulin has low fluorescence; polymerized tubulin (microtubules) enhances the fluorescence of a reporter dye (e.g., DAPI or specialized fluorophores).
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).[4]
-
GTP (100 mM stock).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA).[4] -
Controls: Paclitaxel (Stabilizer, Positive Control), Nocodazole or Colchicine (Destabilizer, Positive Control), DMSO (Vehicle).
Workflow:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C.
-
Master Mix: Dilute tubulin to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol (glycerol lowers the critical concentration for spontaneous nucleation).
-
Treatment: Add 5
L of 10X test compound (2-ME at 10, 20, 50 M) to wells.-
Validation Check: Ensure DMSO concentration is <1% to avoid solvent effects.
-
-
Initiation: Add 45
L of Tubulin Master Mix to each well. -
Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Analysis: Plot RFU vs. Time. 2-ME should show a dose-dependent reduction in
(growth rate) and final plateau height compared to DMSO.
Protocol B: HIF-1 Nuclear Translocation Assay
Objective: Distinguish between transcriptional inhibition and nuclear transport blockade.
Workflow:
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231) and allow adhesion.
-
Induction: Treat cells with CoCl
(100 M) or incubate in 1% O for 4 hours to stabilize HIF-1 . -
Treatment: Add 2-ME (5
M) for 4-8 hours. -
Fractionation: Use a nuclear/cytoplasmic fractionation kit to separate lysates.
-
Validation Check: Probe Western blots for Lamin B1 (Nuclear marker) and
-Tubulin (Cytoplasmic marker) to ensure clean fractionation.
-
-
Detection: Immunoblot for HIF-1
.-
Expected Result: 2-ME treatment should deplete Nuclear HIF-1
while Cytoplasmic HIF-1 may remain transiently elevated or degraded, contrasting with transcriptional inhibitors which deplete both.
-
Clinical Translation & Challenges
Despite promising mechanistic data, the clinical utility of 2-ME (Panzem®) has been hindered by pharmacokinetics.[5]
-
Metabolic Instability: 2-ME is rapidly oxidized by 17
-hydroxysteroid dehydrogenase (17 -HSD) and conjugated, leading to low oral bioavailability. -
Nano-Formulation (Panzem NCD): A nanocrystal dispersion was developed to increase surface area and dissolution rate, showing improved absorption in Phase I/II trials.
-
Adverse Events: Generally well-tolerated, with reversible liver enzyme elevations and fatigue being the most common dose-limiting toxicities.
Global Signaling Network
The following diagram summarizes the pleiotropic effects of 2-ME, linking mitochondrial stress, microtubule disruption, and apoptosis.
Figure 3: Global signaling network of 2-ME induced apoptosis.
References
-
Mechanism of action of 2-methoxyestradiol: new developments. Source: PubMed (Mabjeesh et al.) URL:[Link]
-
Interactions of 2-methoxyestradiol, an endogenous mammalian metabolite, with unpolymerized tubulin and with tubulin polymers. Source: PubMed (Hamel et al.) URL:[Link]
-
2-Methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis. Source:[6][7][3][8][9][10][11][12][13] Clinical Cancer Research URL:[Link]
-
Inhibition of mitochondrial respiration by the anticancer agent 2-methoxyestradiol. Source:[3] PubMed (Hagen et al.) URL:[Link]
-
Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Source: PubMed Central URL:[Link]
Sources
- 1. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of 2-methoxyestradiol, an endogenous mammalian metabolite, with unpolymerized tubulin and with tubulin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial respiration by the anticancer agent 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 8. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxyestradiol | Microtubule | HIF | TargetMol [targetmol.com]
- 10. 2-methoxyestradiol inhibits hypoxia-inducible factor-1{alpha} and suppresses growth of lesions in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cornellpharmacology.org [cornellpharmacology.org]
Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Quantification of 2-Methoxyestradiol (2-ME2) in Serum
Abstract and Introduction
2-Methoxyestradiol (2-ME2), a natural metabolite of 17β-estradiol, has garnered significant scientific interest due to its potent anti-angiogenic and anti-tumor properties, with a mechanism of action distinct from its parent estrogen.[1][2] It is implicated in the pathophysiology of various conditions, including pre-eclampsia and several cancers.[2][3] Consequently, the accurate and precise quantification of 2-ME2 in serum is critical for clinical research, biomarker discovery, and therapeutic drug monitoring.
However, the analytical challenge is substantial. Endogenous levels of 2-ME2 in non-pregnant individuals are exceptionally low (typically in the low pg/mL range), and it exists alongside structurally similar isomers and metabolites that can cause analytical interference.[2][3] This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for 2-ME2 detection in serum, with a focus on ensuring accuracy, sensitivity, and reproducibility. We will delve into the technical intricacies of mass spectrometry-based methods (LC-MS/MS and GC-MS) and immunoassays (ELISA), providing detailed protocols and explaining the scientific rationale behind critical experimental choices.
Method Selection: A Comparative Overview
The choice of analytical method depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for its superior sensitivity and specificity, while ELISA offers a higher-throughput alternative suitable for screening large sample cohorts.[4][5]
| Parameter | LC-MS/MS | GC-MS/MS | Competitive ELISA |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Antigen-antibody binding with a competitive colorimetric readout.[6] |
| Specificity | Very High (distinguishes isomers with appropriate chromatography).[3] | High (requires derivatization).[7] | Moderate to High (potential for cross-reactivity with related metabolites).[3] |
| Sensitivity (LLOQ) | Very High (can reach low pg/mL, e.g., 2.5 pg/mL).[3] | High (can reach low pg/mL, e.g., 5.5 pg/mL).[7] | Moderate (typically in the ng/mL range, e.g., 18.75 ng/mL).[1][6] |
| Sample Volume | Low (e.g., 180-500 µL).[3] | Moderate (requires sufficient volume for extraction). | Low (e.g., 50 µL).[8] |
| Throughput | Moderate. | Low to Moderate. | High. |
| Expertise Required | High (instrument operation, method development). | High (derivatization, instrument operation). | Low to Moderate. |
| Key Advantage | "Gold Standard" for accuracy, specificity, and sensitivity. | Robust and sensitive alternative to LC-MS/MS. | High throughput, cost-effective for large sample numbers. |
| Key Limitation | Higher instrument cost and complexity. | Requires derivatization, which adds a step and potential variability. | Lower sensitivity and potential for overestimation due to cross-reactivity.[3] |
The Gold Standard: LC-MS/MS with Chemical Derivatization
For applications demanding the highest accuracy and sensitivity, such as clinical trials or fundamental mechanism-of-action studies, LC-MS/MS is the unequivocal choice. The low endogenous concentrations of 2-ME2 necessitate strategies to enhance its ionization efficiency in the mass spectrometer source. Chemical derivatization addresses this by adding a permanently charged or easily ionizable moiety to the 2-ME2 molecule, dramatically improving signal intensity.[3]
Principle of the Method
This protocol employs a robust sample preparation strategy involving solid-phase extraction (SPE) to isolate 2-ME2 from complex serum matrix components like proteins and phospholipids, which can cause ion suppression.[3][9] Following extraction, a derivatizing agent is used to enhance detection in positive-ion electrospray ionization (ESI). The derivatized 2-ME2 is then separated from isomers via Ultra-High-Performance Liquid Chromatography (UPLC) and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][11]
Experimental Workflow for LC-MS/MS Analysis
Caption: Figure 1. High-level workflow for sensitive LC-MS/MS detection of 2-ME2 in serum.
Detailed Step-by-Step Protocol
3.3.1 Materials and Reagents
-
2-Methoxyestradiol (2-ME2) certified reference standard
-
2-Methoxyestradiol-d5 (2-ME2-d5) or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS grade water, acetonitrile, methanol, and ethyl acetate
-
Oasis HLB µElution SPE plates
-
Derivatizing agent: e.g., 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F)[3]
-
Pooled human serum (for calibration curve and QCs)
3.3.2 Sample Preparation: Solid-Phase Extraction (SPE) Causality: The purpose of SPE is to remove interfering substances from the serum that can quench the ESI signal and foul the analytical column and mass spectrometer. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a broad range of compounds, including steroids.[3]
-
Spiking: To a 180 µL aliquot of serum sample, calibration standard, or quality control (QC) sample, add 180 µL of the internal standard solution (e.g., 2-ME2-d5 in methanol). Vortex for 1 minute.
-
Protein Precipitation & Dilution: Centrifuge the mixture (8000 x g, 5 min). Take the supernatant and dilute with 390 µL of water. This step crashes out the majority of proteins while preparing the sample for SPE loading.[3][12]
-
SPE Plate Conditioning: Condition the wells of the Oasis HLB µElution plate by sequentially passing 200 µL of acetonitrile, 200 µL of methanol, and 200 µL of water.
-
Sample Loading: Load the entire diluted supernatant onto the conditioned SPE plate.
-
Washing: Wash the loaded sample with 200 µL of water, followed by 200 µL of 50% methanol. This removes polar, unbound contaminants.
-
Elution: Elute the 2-ME2 and IS from the sorbent with 200 µL of acetonitrile into a clean collection plate or microcentrifuge tubes.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50 °C.
3.3.3 Derivatization Causality: Derivatization with an agent like MPDNP-F adds a pre-charged moiety to the 2-ME2 molecule. This significantly enhances ionization efficiency in positive-ion ESI mode, which is crucial for achieving picogram-level sensitivity.[3]
-
Reconstitute the dried extract in the derivatization solution as per the reagent manufacturer's protocol.
-
Incubate the reaction mixture (e.g., 60 °C for 20 minutes).
-
Stop the reaction by adding a quenching solution.
-
The sample is now ready for injection into the LC-MS/MS system.
3.3.4 LC-MS/MS Parameters (Example)
-
UPLC System: Waters ACQUITY UPLC I-Class[13]
-
Column: C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm)[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.25 mL/min[10]
-
Gradient: A linear gradient optimized to separate 2-ME2 from its isomers.
-
Mass Spectrometer: Triple quadrupole (e.g., SCIEX QTrap 6500+)[3]
-
Ionization: ESI, Positive Mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native 2-ME2 and the IS (e.g., 2-ME2: m/z 303.1 → 136.8; 2-ME2-d5: m/z 308.1 → 138.8).[10]
3.3.5 Method Validation A robust method must be validated to ensure its performance is reliable.[4][5][14]
-
Linearity: Establish a calibration curve using stripped serum spiked with known concentrations of 2-ME2 (e.g., 2.5 - 100 pg/mL). The curve should have a correlation coefficient (r²) > 0.99.[10]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically <20% CV and ±20% bias).[3]
-
Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations in multiple runs. Accuracy should be within 85-115% of the nominal value, and precision (CV%) should be <15%.[10]
-
Recovery: Assess the efficiency of the extraction process by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of 2-ME2 in serum under various conditions (freeze-thaw cycles, autosampler stability).[3]
Alternative Method: GC-MS/MS Analysis
Gas chromatography-mass spectrometry is a powerful alternative, particularly for laboratories with established GC-MS expertise. The primary challenge is that steroids are not naturally volatile. Therefore, a derivatization step to increase volatility is mandatory.[7][15]
Principle of the Method
The protocol involves protein precipitation and SPE, similar to the LC-MS/MS method. The key difference is the derivatization step, where silylating agents or acylating agents (like trifluoroacetic anhydride) are used to make the 2-ME2 volatile enough for GC analysis.[7] Large Volume Injection (LVI) techniques can be employed to enhance sensitivity.[7]
Detailed Step-by-Step Protocol
-
Sample Preparation: Perform protein precipitation and SPE as described in the LC-MS/MS protocol (Section 3.3.2).
-
Derivatization:
-
Evaporate the SPE eluate to dryness.
-
Add the derivatizing agent (e.g., trifluoroacetic anhydride).[7]
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time to complete the reaction.[15]
-
Evaporate the reagent and reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
-
GC-MS/MS Analysis:
-
Validation: The same validation parameters as for LC-MS/MS (linearity, LLOQ, accuracy, precision) must be assessed.[16]
High-Throughput Screening: Competitive ELISA
For studies involving large numbers of samples where the highest sensitivity is not the primary requirement, a competitive enzyme-linked immunosorbent assay (ELISA) is a practical choice.[1][6]
Principle of the Method
This method is based on the principle of competitive binding.[6] 2-ME2 present in the serum sample competes with a fixed amount of enzyme-labeled 2-ME2 (or 2-ME2 coated on the plate) for a limited number of binding sites on a specific anti-2-ME2 antibody. The amount of enzyme-labeled 2-ME2 that binds is inversely proportional to the concentration of 2-ME2 in the sample. The signal is generated by adding a substrate that produces a measurable color change.[17]
Visualizing the Competitive ELISA Principle
Caption: Figure 2. Principle of competitive ELISA for 2-ME2 quantification.
General Step-by-Step Protocol
Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit.[8]
-
Sample Preparation: Serum samples are typically used directly or after a simple dilution as specified by the kit manufacturer.[1] Allow samples to clot and centrifuge to collect the serum fraction.[8]
-
Standard Curve: Prepare a series of standards from the provided stock solution to generate a standard curve (e.g., 31.25-2000 ng/mL).[6]
-
Competitive Binding: Add 50 µL of standards, controls, or samples to the appropriate wells of the antibody-coated microplate. Immediately add 50 µL of the biotin-labeled 2-ME2 or HRP-conjugate solution.[1][8]
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at 37°C).[8]
-
Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer to remove unbound components.[8]
-
Secondary Step: If using a biotin-based assay, add the HRP-Streptavidin conjugate and incubate (e.g., 30 minutes at 37°C).[6]
-
Substrate Addition: Add the TMB substrate solution to each well, which will react with the bound HRP to produce a blue color.
-
Stop Reaction: Stop the reaction by adding the stop solution, which will turn the color yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of 2-ME2 in the samples by interpolating their OD values against the standard curve. The concentration is inversely proportional to the OD.[6]
Conclusion
The quantification of 2-Methoxyestradiol in serum presents a significant analytical challenge that can be successfully addressed with the appropriate methodology. For definitive, high-sensitivity quantification required for clinical research and regulatory submissions, validated LC-MS/MS methods are the undisputed gold standard, offering unparalleled specificity and sensitivity. GC-MS/MS provides a robust, albeit more technically demanding, alternative. For high-throughput screening of large sample sets where picogram-level sensitivity is not the primary objective, commercial ELISA kits offer a rapid and user-friendly solution. The selection of the optimal method requires a careful consideration of the specific research question, required performance characteristics, and available resources.
References
-
Assay Genie. (n.d.). 2-Methoxy Estradiol ELISA Kit (UNFI0017). Assay Genie. Retrieved from [Link]
-
Higashi, T., et al. (2020). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1152, 122244. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual 2-Methoxy Estradiol ELISA Kit Catalogue Code: UNFI0017. Assay Genie. Retrieved from [Link]
-
Special Care Medical. (n.d.). 2-ME2 (2-Methoxy Estradiol) ELISA Kit. Special Care Medical. Retrieved from [Link]
-
Lakhani, M. J., et al. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(9), 1176-1182. Retrieved from [Link]
-
Dodds, J. N., et al. (2020). Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate. Journal of Agricultural and Food Chemistry, 68(41), 11545-11552. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). 2-Methoxyestradiol ELISA kit (DEIA6240LL). Creative Diagnostics. Retrieved from [Link]
-
Xu, X., et al. (2005). Quantitative Measurement of Endogenous Estrogens and Estrogen Metabolites in Human Serum by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(20), 6646-6655. Retrieved from [Link]
-
Gösweiner, S., et al. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(10), 684. Retrieved from [Link]
-
Turatti, G., et al. (n.d.). VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM. Brasil Apoio. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. Retrieved from [Link]
-
Ma, L., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 574, 120610. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an UHPLC–MS/MS Method for Extended Serum Steroid Profiling in Female Populations | Request PDF. ResearchGate. Retrieved from [Link]
-
Koru, K., et al. (2012). Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma. Talanta, 99, 959-966. Retrieved from [Link]
-
Rupa Health. (n.d.). 2-Methoxyestradiol. Rupa Health. Retrieved from [Link]
-
Ardent Bio LLC. (n.d.). 2-ME2 (2-Methoxy Estradiol) ELISA Kit. Ardent Bio LLC. Retrieved from [Link]
-
Sci-Hub. (n.d.). A gas chromatography/mass spectrometry assay to measure estradiol, catecholestradiols, and methoxyestradiols in plasma. Sci-Hub. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Retrieved from [Link]
-
Spandidos Publications. (2016). Evaluation of 2-methoxyestradiol serum levels as a potential prognostic marker in malignant melanoma. Oncology Letters, 12(4), 2851-2856. Retrieved from [Link]
-
Gil, J., et al. (2006). Determination of steroid hormones in blood by GC-MS/MS. Journal of Chromatography B, 844(1), 50-58. Retrieved from [Link]
-
MDPI. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(10), 684. Retrieved from [Link]
-
Waters Corporation. (2024, March 1). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets [Video]. YouTube. Retrieved from [Link]
-
University of Turin. (n.d.). Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. IRIS-AperTO. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved from [Link]
-
DPX Technologies. (n.d.). Sample Preparation for Blood/Serum Matrices. DPX Technologies. Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brasilapoio.com.br [brasilapoio.com.br]
- 6. 2-ME2(2-Methoxy Estradiol) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. lcms.cz [lcms.cz]
- 14. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ardentbio.com [ardentbio.com]
establishing a stable 2-Methoxyestradiol-resistant cell line
Application Note: Establishing and Characterizing a Stable 2-Methoxyestradiol (2-ME) Resistant Cell Line
Executive Summary & Mechanism of Action
2-Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, exerts potent antitumor effects independent of Estrogen Receptors (ERs).[1][2][3][4] Its primary mechanism involves binding to the colchicine-binding site of
Establishing a 2-ME resistant (2-ME^R) cell line is a critical workflow for elucidating mechanisms of acquired resistance, such as
This guide provides a validated, stepwise protocol for deriving stable 2-ME^R lines, emphasizing "evolutionary" dose escalation to select for specific tubulin mutations rather than transient stress adaptations.
Pre-Experimental Considerations
Reagent Preparation
-
Compound: 2-Methoxyestradiol (Panzem).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Storage: Stock solutions (e.g., 10 mM) must be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, as 2-ME can precipitate or degrade.[5]
-
Light Sensitivity: 2-ME is light-sensitive; perform handling in low light and wrap tubes in foil.
Cell Line Selection
-
ER Status: Because 2-ME acts via tubulin, both ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-435, PC-3) lines are suitable.
-
Starting Health: Ensure parental cells are mycoplasma-free and in the logarithmic growth phase (70-80% confluence) before initiating the protocol.
Protocol: Stepwise Dose Escalation Strategy
Principle: Rapid high-dose exposure typically leads to massive cell death without selecting for stable genetic resistance. A "pulsed recovery" approach combined with gradual escalation allows cells to acquire and fixate necessary mutations (e.g., in the TUBB gene).
Phase I: Baseline Sensitivity (Week 1)
-
Seed parental cells in 96-well plates.
-
Treat with a 2-ME gradient (0.1
M to 10 M) for 72 hours. -
Determine the IC50 (concentration inhibiting 50% growth) using an MTT or CCK-8 assay.
-
Target: This value is your starting reference (
).
-
Phase II: Initial Selection (Weeks 2–4)
-
Seed parental cells in T-25 flasks.
-
Initial Dose: Treat cells with IC50 / 2 (e.g., if IC50 = 1.0
M, start at 0.5 M). -
Observation: Expect 30-50% cell death.
-
Maintenance: Change media containing the drug every 3 days. If confluence drops below 40%, remove the drug and allow "drug-free recovery" until confluence reaches 80%.
Phase III: The Escalation Ladder (Weeks 5–20+)
Once cells tolerate the initial dose with normal growth rates (doubling time comparable to parental), increase the concentration.
-
Increment Rule: Increase concentration by 20–50% per step. Do not double the dose immediately.
-
Passaging: Pass cells only when they reach 80% confluence in the presence of the drug.
-
Freezing: Create a "living bank." Freeze aliquots at every significant concentration milestone (e.g., 1
M, 2 M, 5 M).
| Step | Concentration (Example) | Criteria to Proceed | Estimated Time |
| 1 | 0.5 | Normal morphology, steady growth | 2-4 Weeks |
| 2 | 0.75 | >80% viability, no massive detachment | 3 Weeks |
| 3 | 1.0 | Stable doubling time | 3 Weeks |
| 4 | 1.5 | Resistance Confirmation (Quick MTT) | 4 Weeks |
| 5 | 2.0 | Maintenance of resistance phenotype | Ongoing |
Phase IV: Stabilization (Final)
-
Once the desired resistance level (usually >10-fold IC50 shift) is reached, maintain cells in the final concentration continuously.
-
Withdrawal Test: To confirm stability, culture a sub-population without drug for 4 weeks, then re-challenge. Stable genetic resistance (mutations) will persist; transient adaptation will revert.
Visualization: Escalation Workflow
Caption: Iterative dose-escalation workflow. Critical decision points (diamond) determine whether to escalate dose or allow recovery.
Characterization & Validation
Mere survival in the drug is not enough. You must validate the nature of the resistance.
Resistance Index (RI) Calculation
Perform a dose-response curve (MTT/CCK-8) for both Parental and Resistant lines side-by-side.
-
Target: An RI > 10 is considered a robust resistant model.
Cross-Resistance Profiling (The "Fingerprint")
2-ME resistance often stems from mutations in the colchicine-binding site. This creates a specific cross-resistance signature.
| Drug Class | Representative Drug | Expected Outcome in 2-ME^R Cells | Mechanism Note |
| Vinca Alkaloids | Vincristine, Vinblastine | Cross-Resistant | Overlap in destabilization mechanism.[3] |
| Taxanes | Paclitaxel (Taxol) | Sensitive (or Hypersensitive) | Taxanes bind a different site and stabilize microtubules. |
| Colchicine | Colchicine | Variable/Resistant | Direct competition for the binding site. |
| Anthracyclines | Doxorubicin | Sensitive | unless MDR1 (P-gp) is co-upregulated.[6] |
Molecular Validation
-
Sequencing: PCR amplify and sequence the Class I
-tubulin (TUBB) gene.-
Look for: Mutations at Asp197 (D197N) or Lys350 (K350N). These are canonical 2-ME resistance mutations.
-
-
Western Blot:
Visualization: Mechanisms of Resistance
Caption: Mechanistic divergence. 2-ME induces apoptosis in WT cells via destabilization, while specific tubulin mutations prevent binding in resistant cells.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Crisis" (Massive death at new dose) | Dose increment too high (>50%). | Return to previous dose for 1 week. Attempt a smaller increment (e.g., +10%). |
| Loss of Resistance after freezing | Unstable epigenetic adaptation. | Ensure cells were cultured at the final dose for >4 weeks before freezing. Always thaw into drug-containing media. |
| Cells grow but morphology changes | Selection of a sub-clone or EMT. | Perform STR profiling to confirm cell identity. Check for Epithelial-Mesenchymal Transition (EMT) markers (loss of E-cadherin). |
| No cross-resistance to Vincristine | Resistance might be MDR1-mediated. | Treat with Verapamil (MDR1 inhibitor) + 2-ME. If sensitivity restores, resistance is efflux-based, not tubulin-based. |
References
-
Antiproliferative Activity of 2-ME: Title: 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells.[3][8] Source: MDPI (Int. J. Mol. Sci.) URL:[Link]
-
Tubulin Mutations & Resistance: Title: Beta-Tubulin Mutations Are Associated with Resistance to 2-Methoxyestradiol in MDA-MB-435 Cancer Cells. Source: AACR (Cancer Research) URL:[Link]
-
Cross-Resistance Mechanisms: Title: Resistance to Microtubule-Stabilizing Drugs Involves Two Events: Beta-Tubulin Mutation in One Allele Followed by Loss of the Second Allele.[9] Source: NIH (PubMed Central) URL:[Link]
-
MDR1 Interaction: Title: Can 2-methoxyestradiol chemosensitize resistant breast cancer cells? Source: NIH (PubMed) URL:[Link]
-
General Protocol for Drug Resistance: Title: Establishment of Drug-resistant Cell Lines.[3][10][11] Source: Creative Bioarray URL:[Link]
Sources
- 1. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxyestradiol and multidrug resistance: can 2-methoxyestradiol chemosensitize resistant breast cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDR1 Synonymous Polymorphisms Alter Transporter Specificity and Protein Stability in a Stable Epithelial Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxyestradiol (2-ME) Application Guide
Status: Operational Ticket Subject: Overcoming Resistance & Optimizing Efficacy of 2-Methoxyestradiol Assigned Specialist: Senior Application Scientist, Oncology R&D
Welcome to the 2-ME Technical Hub
You are likely here because your 2-Methoxyestradiol (2-ME) experiments are showing inconsistent IC50 values, or your target cell lines have developed insensitivity. 2-ME is a unique agent—it is an endogenous metabolite of estradiol that functions as a microtubule destabilizer and a HIF-1
This guide is structured to troubleshoot these specific failure modes.
Part 1: Diagnostic Workflow (Triage)
Before altering your protocol, determine if you are facing pseudo-resistance (stability/metabolic issues) or true acquired resistance (target alteration).
Figure 1: Diagnostic logic tree for isolating the root cause of 2-ME resistance.
Part 2: Troubleshooting Modules
Module A: Metabolic Inactivation (The "Hidden" Resistance)
Symptom: Your cells are resistant in vitro, but the target (tubulin) seems wild-type.
Technical Insight: 2-ME is rapidly oxidized to 2-methoxyestrone (inactive) by 17
Q: How do I confirm metabolic resistance? A: Perform a conditioned media analysis or a co-treatment assay.
-
Protocol: Incubate cells with 5
M 2-ME for 24 hours. -
Collect media and analyze via HPLC/MS for the ketone metabolite (2-methoxyestrone).
-
Quick Fix: Co-treat with a specific 17
-HSD2 inhibitor or use the sulfamoylated analog 2-ME2bisMATE , which resists this enzymatic cleavage [1].
Module B: Target Alteration (Tubulin Mutations)
Symptom: Cells are cross-resistant to Vinca alkaloids (Vinblastine) but sensitive to Paclitaxel.[2]
Technical Insight: Acquired resistance often stems from point mutations in the Class I
Q: How do I validate tubulin-mediated resistance? A: The In Situ Tubulin Polymerization Assay is the gold standard.
Protocol: Tubulin Fractionation
-
Treatment: Treat sensitive (Parental) and Resistant (2ME2R) cells with 2-ME (2-5
M) for 12 hours. Include Paclitaxel (1 M) as a positive control for polymerization. -
Lysis: Lyse cells in hypotonic buffer containing NP-40 (detergent) to solubilize unpolymerized (soluble) tubulin, leaving polymerized microtubules intact.
-
Buffer: 20mM Tris-HCl, 1mM MgCl2, 2mM EGTA, 0.5% NP-40, protease inhibitors.
-
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Soluble Tubulin (S).
-
Pellet: Polymerized Tubulin (P).[2] Resuspend pellet in SDS-PAGE sample buffer.
-
-
Analysis: Western Blot for
-tubulin. -
Interpretation:
-
Sensitive Cells: 2-ME shifts tubulin from Pellet (P) to Supernatant (S) (Depolymerization).
-
Resistant Cells: Tubulin remains in the Pellet (P) despite 2-ME treatment.
-
Module C: Bioavailability & Formulation (In Vivo Issues)
Symptom: Drug works in Petri dish but fails in Xenografts. Technical Insight: 2-ME has poor water solubility and a short half-life. Standard oral delivery results in low plasma concentration.
Q: How do I improve in vivo delivery? A: Switch from DMSO-based preparations to Nanocrystal Dispersions (NCD) or PEGylated Liposomes .
-
Nanocrystals: Milling 2-ME into nanometer-sized particles increases the surface area and dissolution rate, significantly boosting oral bioavailability [3].
-
Liposomes: Encapsulating 2-ME in PEG-liposomes prevents rapid hepatic metabolism and improves tumor accumulation via the EPR effect [4].
Part 3: Overcoming Resistance (Combination Strategies)
When single-agent 2-ME fails due to survival signaling (e.g., Bcl-2 overexpression or ROS scavenging), combination therapy is required.
Table 1: Validated Combination Strategies
| Partner Drug | Mechanism of Synergy | Target Resistant Phenotype | Reference |
| Bortezomib | 2-ME increases mitochondrial ROS; Bortezomib blocks proteasomal degradation of ROS-damaged proteins. | Multiple Myeloma (Bortezomib-resistant) | [5] |
| Tamoxifen | 2-ME downregulates HIF-1 | Tamoxifen-resistant Breast Cancer (LCC2) | [6] |
| Paclitaxel | 2-ME targets colchicine site; Paclitaxel targets taxane site. No cross-resistance. | Tubulin-mutant (D197N) tumors | [2] |
| Everolimus | 2-ME acts as an Akt/mTOR inhibitor, enhancing Everolimus efficacy. | Triple-Negative Breast Cancer (TNBC) | [7] |
Part 4: Mechanistic Visualization
Understanding the pathway is crucial for selecting the right combination partner.
Figure 2: Mechanism of Action and Resistance Nodes. Red lines indicate resistance mechanisms (Metabolism, Mutation, Survival Signaling).
Part 5: Frequently Asked Questions (FAQs)
Q1: Is 2-ME a substrate for P-glycoprotein (MDR1)?
A: Generally, no . Unlike Taxol or Vincristine, 2-ME is a poor substrate for P-gp. In fact, 2-ME can often inhibit P-gp function, making it effective in MDR-positive cell lines. If your cells are resistant, look at tubulin mutations or 17
Q2: My 2-ME powder turned slightly yellow. Is it still good? A: Discard it. 2-ME is sensitive to light and oxidation. Yellowing indicates degradation to quinones or other inactive metabolites. Always store lyophilized powder at -20°C in the dark and prepare fresh stock in DMSO immediately before use.
Q3: Can I use 2-ME in Estrogen Receptor (ER) negative cells?
A: Yes. 2-ME's mechanism is largely ER-independent . It works through tubulin destabilization. It is effective in both ER+ (MCF-7) and ER- (MDA-MB-231) cell lines, provided the metabolic enzymes (17
References
-
Day, J. M., et al. (2006). "The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells."[1][4] Endocrinology.
-
Kamath, K., et al. (2008). "Class I beta-tubulin mutations in 2-methoxyestradiol-resistant acute lymphoblastic leukemia cells." Molecular Cancer Therapeutics.[2][5][6]
-
Tevaarwerk, A. J., et al. (2009). "Phase I Trial of 2-Methoxyestradiol (2ME2) NanoCrystal Dispersion in Advanced Solid Malignancies." Clinical Cancer Research.
-
Ali, S., et al. (2025). "PEGylated Polymeric Nanoparticles Loaded with 2-Methoxyestradiol for the Treatment of Uterine Leiomyoma." Molecular Cancer Therapeutics.[2][5][6]
-
Song, I. S., et al. (2013).[7] "Combination treatment with 2-methoxyestradiol overcomes bortezomib resistance of multiple myeloma cells." Experimental & Molecular Medicine.
-
Amira, A., et al. (2024). "2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α."[3] BMC Cancer.
-
Salanova, M., et al. (2020). "2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome." Frontiers in Oncology.
-
Mooberry, S. L. (2003). "Mechanism of action of 2-methoxyestradiol: new developments." Drug Resistance Updates.
-
Sutherland, T. E., et al. (2010). "2-Methoxyestradiol – Biology and mechanism of action." Steroids.[6][8][9][10][11][12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class I beta-tubulin mutations in 2-methoxyestradiol-resistant acute lymphoblastic leukemia cells: implications for drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination treatment with 2-methoxyestradiol overcomes bortezomib resistance of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol overcomes drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 10. 2-Methoxyestradiol and multidrug resistance: can 2-methoxyestradiol chemosensitize resistant breast cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of freeze-dried 2-methoxyestradiol nanoparticle powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. PEGylated Polymeric Nanoparticles Loaded with 2-Methoxyestradiol for the Treatment of Uterine Leiomyoma in a Patient-Derived Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Off-Target Effects of 2-Methoxyestradiol (2-ME)
[1]
Introduction: The "Dirty" Clean Compound[2]
2-Methoxyestradiol (2-ME) is a paradox in signal transduction research. While it is a potent, endogenous metabolite with anti-angiogenic and anti-tumor properties, it is frequently mishandled in the laboratory.[1] Its reputation for "off-target" effects often stems from three distinct root causes: physicochemical precipitation (pseudo-off-target), metabolic inactivation (pharmacokinetic failure), and receptor cross-talk (GPER activation).[2][1]
This guide moves beyond basic datasheets to address the specific failure modes of 2-ME, providing a self-validating framework to ensure your phenotypic observations are genuine.
Module 1: Formulation & Solubility (The "Pseudo" Off-Target Effect)
The Issue: 2-ME is highly lipophilic (LogP ~3.5).[2][1] Users frequently observe "toxicity" that is actually physical stress from micro-precipitates forming upon dilution into aqueous media.[2] These micro-crystals lyse cell membranes non-specifically, mimicking apoptosis.[2][1]
Critical Protocol: The "Clarified Spike" Method
Do not simply vortex your stock into media.[2] Use this protocol to ensure a monodisperse solution.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[2][1][3] Avoid Ethanol for long-term stocks as evaporation alters concentration.[2]
-
Stock Concentration: Prepare a 1000x stock (e.g., 10 mM stock for 10
M final).-
Why? Keeping DMSO < 0.1% is critical to prevent solvent cytotoxicity.[2]
-
-
The Clarification Step (Crucial):
-
Centrifuge the thawed DMSO stock at 15,000 x g for 5 minutes before every use.
-
Reasoning: This pellets invisible micro-aggregates that form during freeze-thaw cycles.[2]
-
-
The Rapid-Dispersion Technique:
Data: Solubility Thresholds
| Solvent / Matrix | Max Solubility | Stability | Risk Factor |
| Anhydrous DMSO | ~45 mg/mL (150 mM) | High (-20°C) | Hygroscopic (absorbs water -> precipitation) |
| Ethanol | ~20 mg/mL | Moderate | Evaporation changes molarity |
| Water / PBS | < 0.002 mg/mL | None | Immediate precipitation |
| Culture Media (10% FBS) | ~20 | Low (<24h) | Protein binding (BSA) alters free drug levels |
Module 2: Metabolic Stability (The "Vanishing" Effect)[1][2]
The Issue: Researchers often claim 2-ME "doesn't work" in certain cell lines.[2] This is rarely an off-target effect but rather rapid metabolic inactivation.[2]
The Mechanism:
2-ME is a substrate for 17
Expert Insight:
If you are using ZR-75-1 breast cancer cells, you will see almost no effect of 2-ME.[2] These cells express high levels of 17
Validation Workflow
If you suspect metabolic inactivation:
-
Check 17
-HSD2 Status: Verify expression levels in your cell line via Western Blot or qPCR.[2] -
Replenishment Protocol: For experiments >12 hours, replace media containing fresh 2-ME every 6–8 hours.
-
Inhibitor Rescue: Co-treat with a 17
-HSD inhibitor (if available/compatible) to restore sensitivity (Concept validation only).
Module 3: Specificity & Receptor Cross-Talk[1]
The Issue: Users assume that because 2-ME is an estradiol metabolite, it activates Estrogen Receptors (ER
The Reality:
-
ER
/ER : 2-ME has extremely low affinity (500–2000 fold lower than Estradiol).[2] At pharmacological doses (<5 M), it does not activate classical genomic ER signaling.[2][1] -
GPER (GPR30): 2-ME is a high-affinity agonist for the G Protein-Coupled Estrogen Receptor (GPER).[2]
Pathway Visualization: Mechanism vs. Off-Target
The following diagram illustrates the divergence between the desired mechanism (Microtubule/HIF) and the confounding receptor pathways.[2]
Figure 1: Mechanistic divergence of 2-ME. Note that GPER activation occurs at physiological concentrations, while ER activation is negligible unless overdosed.[2][1] Metabolic inactivation by 17
Troubleshooting Receptor Interference
If you observe rapid signaling (calcium flux, ERK phosphorylation) within minutes:
Module 4: Mechanism Validation (HIF-1 vs. Tubulin)
The Issue: 2-ME inhibits HIF-1
The Solution: Dose Titration.[2][1]
-
Low Dose (0.5 - 1
M): Often sufficient to inhibit HIF-1 nuclear accumulation without causing massive mitotic arrest. -
High Dose (>2
M): Causes complete depolymerization of interphase microtubules.[2][1]
Validation Protocol:
FAQ: Troubleshooting Common Failures
Q1: My cells are dying, but not via apoptosis (Annexin V negative). Why? A: You likely have necrotic death due to precipitation.[2] Check your media under 40x microscopy. If you see small crystals, you exceeded the solubility limit or mixed too quickly.[1] Reduce concentration or use the "Clarified Spike" method.
Q2: Can I use 2-Methoxyestradiol in vivo?
A: It is difficult. 2-ME has very poor oral bioavailability due to the "First Pass" effect (metabolism by 17
Q3: I see a biphasic effect (proliferation at low dose, death at high dose). Is this normal?
A: Yes. At very low nanomolar concentrations, some estrogen metabolites can have weak proliferative effects (hormetic response) or GPER-mediated survival signaling.[2][1] Ensure you are working in the therapeutic window (1–5
References
-
Pribluda, V. S., et al. (2000). "2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate."[2][1] Cancer Research.[2][9] (Establishes microtubule mechanism).
-
LaVallee, T. M., et al. (2002). "2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors
and ."[2][1] Cancer Research.[2][9] (Definitive proof of low ER affinity). -
Mabjeesh, N. J., et al. (2003). "2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF."[2][1][10] Cancer Cell.[2] (Links Microtubules to HIF-1
inhibition).[2][5][6][7][8][10] -
Sutherland, T. E., et al. (2005). "Selective insensitivity of ZR-75-1 human breast cancer cells to 2-methoxyestradiol: evidence for type II 17
-hydroxysteroid dehydrogenase as the underlying cause."[2] Cancer Research.[2][9] (Identifies metabolic resistance mechanism). -
Prossnitz, E. R., & Arterburn, J. B. (2015). "International Union of Basic and Clinical Pharmacology.[2][1] XCVII. G Protein-Coupled Estrogen Receptor and Its Pharmacologic Modulators."[2] Pharmacological Reviews. (Identifies 2-ME as a GPER agonist).
Sources
- 1. ovid.com [ovid.com]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective insensitivity of ZR-75-1 human breast cancer cells to 2-methoxyestradiol: evidence for type II 17beta-hydroxysteroid dehydrogenase as the underlying cause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cornellpharmacology.org [cornellpharmacology.org]
Technical Support Center: 2-Methoxyestradiol (2-ME) Stability
Topic: Optimizing Stability and Bioavailability of 2-Methoxyestradiol in Cell Culture
Executive Summary
2-Methoxyestradiol (2-ME, often abbreviated as 2-ME2) is an endogenous metabolite of estradiol with potent anti-angiogenic and anti-tumor properties.[1][2][3][4][5][6][7][8] However, its utility in in vitro assays is frequently compromised by three instability factors: hydrophobic precipitation , rapid metabolic conversion , and photo-oxidation .[1][2]
This guide moves beyond basic storage instructions to address the biological stability of 2-ME—specifically its rapid inactivation by 17
Part 1: The "Disappearing Compound" Phenomenon (Metabolic Stability)
The Core Issue: It’s Not Just Degradation, It’s Metabolism
Researchers often observe a loss of potency (IC
Mechanism:
Many cancer cell lines (e.g., MDA-MB-231 , ZR-75-1 , and liver lines) express high levels of 17
-
Key Insight: In high-density cultures of high-HSD2 expressing cells, the half-life of 2-ME in the supernatant can be as short as <2 hours .[1][2]
Visualizing the Metabolic Trap
Caption: Figure 1. The primary instability pathway of 2-ME in cell culture is the enzymatic conversion to 2-Methoxyestrone by cellular 17
Part 2: Physical Stability & Solubility (The "Crash Out")
2-ME is highly lipophilic (LogP ~3.5).[1][2] A common failure mode is micro-precipitation immediately upon addition to media, which is often invisible to the naked eye but drastically reduces effective concentration.
Solubility & Stability Data Matrix
| Parameter | Specification | Critical Note |
| Solubility (Water) | < 0.005 mg/mL | Essentially insoluble.[1][2][9] Never dilute directly into saline/PBS without a carrier.[2] |
| Solubility (DMSO) | > 20 mg/mL | Recommended Stock. Stable for 6 months at -20°C if protected from light.[1][2] |
| Media Stability (Cell-Free) | t | Chemically stable in RPMI/DMEM at 37°C if no cells are present.[1][2] |
| Media Stability (With Cells) | t | Highly variable.[2] Dependent on cell density and 17 |
| Photostability | Sensitive | Quinone formation. Solutions turning yellow indicate oxidative degradation.[2] |
Part 3: Troubleshooting & FAQs
Q1: My IC curves are shifting to the right (lower potency). Why?
Diagnosis: You are likely experiencing "Metabolic Sink."[2] The Fix:
-
Check your cell line: If using MDA-MB-231 or similar high-HSD2 lines, the drug is being deactivated before it can act.[1][2]
-
Protocol Adjustment: Replenish the media containing fresh 2-ME every 12 hours instead of every 24-48 hours.
-
Inhibitor Strategy: Co-incubate with a specific 17
-HSD2 inhibitor (though this may introduce confounding variables).[2]
Q2: I see crystals in my culture dish after adding 2-ME.
Diagnosis: "Crash-out" precipitation. This occurs when a high-concentration DMSO stock hits the aqueous media too fast.[1][2] The Fix:
-
The Serum Buffer: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS) before adding the drug.[2] Albumin in serum acts as a carrier protein, sequestering 2-ME and keeping it in solution.[1][2]
-
Step-Down Dilution: Do not add 100% DMSO stock directly to the well.
-
Limit DMSO: Keep final DMSO concentration < 0.5% to prevent solvent toxicity, but > 0.1% to aid solubility.
Q3: The stock solution turned slightly yellow. Is it safe to use?
Diagnosis: Photo-oxidation.[1][2] The catechol moiety has oxidized to a quinone. The Fix: Discard immediately. Quinones are highly reactive and cytotoxic, which will generate false-positive toxicity data (artifacts) unrelated to the specific mechanism of 2-ME.[1][2]
Part 4: Validated Preparation Protocol
Objective: Prepare a 10
Workflow Diagram
Caption: Figure 2. Step-by-step preparation workflow to ensure solubility and sustained bioavailability.
Step-by-Step Methodology
-
Stock Prep: Dissolve 2-ME powder in anhydrous DMSO to 10 mM . Aliquot into light-proof (amber) tubes. Do not freeze-thaw more than 3 times.[1][2]
-
The "Serum Shield": Ensure culture media is supplemented with 10% FBS .[2][12] The albumin in FBS binds 2-ME (approx. 90% bound), creating a reservoir that prevents precipitation while allowing equilibrium with the free active drug.[2]
-
Direct Addition:
-
Pipette the required volume of DMSO stock directly into the center of the media volume while swirling or vortexing.
-
Crucial: Do not make an intermediate dilution in PBS/Saline; it will precipitate instantly.[2]
-
-
Dosing Regimen: For cell lines with unknown metabolic activity, perform a media replacement with fresh compound every 24 hours to maintain therapeutic thresholds.[2]
References
-
Pribluda, V. S., et al. (2000).[2] 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate.[1][2][6][7][8] Cancer and Metastasis Reviews.
-
Lakhani, N. J., et al. (2003).[2] Pharmacokinetics and pharmacodynamics of 2-methoxyestradiol.[1][2] Clinical Cancer Research.[2]
-
Sutherland, T. E., et al. (2005).[2] 17
-Hydroxysteroid dehydrogenase type 2 is a major determinant of the antiproliferative activity of 2-methoxyestradiol.[1][2][4] Breast Cancer Research.[2] -
Newman, S. P., et al. (2006).[2] The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells.[1][2][3][4] Cancer Research.[2]
-
PubChem Database. (n.d.).[2] 2-Methoxyestradiol Compound Summary. National Center for Biotechnology Information.[2]
Sources
- 1. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and In Vitro Evaluation of 2-Methoxyestradiol Loaded Polymeric Micelles for Enhancing Anticancer Activities in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing High-Dose 2-Methoxyestradiol (2-ME2) Administration
Welcome to the technical support guide for researchers utilizing high-dose 2-Methoxyestradiol (2-ME2). This resource is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot challenges in your in vitro and in vivo experiments. Our goal is to ensure the scientific integrity of your work by explaining the causality behind experimental choices and providing self-validating protocols.
Part 1: Foundational Knowledge & Pre-Experiment Planning (FAQs)
This section addresses fundamental questions about 2-ME2's mechanism of action, the rationale for using high doses, and the critical factors to consider before initiating your studies.
Q1: What is the primary mechanism of action for 2-ME2's anti-cancer effects?
A1: 2-Methoxyestradiol exerts its anti-cancer effects through a dual mechanism that is largely independent of estrogen receptors, for which it has a very low affinity.[1][2]
-
Microtubule Disruption: At micromolar concentrations, 2-ME2 binds to the colchicine-binding site on β-tubulin.[3][4] This action inhibits microtubule polymerization, leading to a suppression of microtubule dynamics, G2/M phase mitotic arrest, and ultimately, apoptosis.[3][5]
-
Generation of Reactive Oxygen Species (ROS): 2-ME2 treatment leads to a dose-dependent increase in intracellular ROS.[1][6] This oxidative stress contributes to the loss of mitochondrial membrane potential and triggers the apoptotic cascade through caspase activation.[1][7][8]
These two pathways are interconnected and contribute to 2-ME2's potent anti-proliferative and pro-apoptotic activity in a wide range of cancer cells.[9]
Q2: Why is "high-dose" 2-ME2 necessary in many experimental models, and what are the toxicological implications?
A2: The term "high-dose" is relative to the physiological levels of this endogenous estradiol metabolite. In experimental settings, micromolar concentrations are often required to achieve therapeutic effects.[10][11] There are two primary reasons for this:
-
Pharmacokinetics: 2-ME2 has notoriously poor oral bioavailability and is subject to extensive first-pass metabolism, which limits the systemic concentrations achievable in vivo.[2][12] This necessitates higher administered doses to reach therapeutic levels within the target tissue.
-
Mechanism Threshold: The anti-tubulin and pro-apoptotic effects are concentration-dependent.[6][13] Effective microtubule disruption and significant ROS generation often require concentrations that are orders of magnitude higher than physiological levels.
The primary toxicological concern with high doses is the potential for off-target effects, stemming mainly from systemic oxidative stress and microtubule disruption in healthy, proliferating cells. In vivo, this can manifest as liver and spleen toxicity.[14] One study in mice noted hyperplastic Kupffer cells, hepatocyte swelling, and an increased number of megakaryocytes and apoptotic cells in the spleen following treatment with 75 mg/kg of 2-ME2.[14]
Q3: What are the critical first steps before I design my dose-response study for a new cell line?
A3: Before launching a full-scale experiment, foundational work is crucial for reproducible results.
-
Verify Cell Line Identity and Purity: Confirm your cell line's identity through short tandem repeat (STR) profiling and routinely test for mycoplasma contamination. Contamination can drastically alter cellular response to treatment.
-
Establish a Growth Curve: Determine the doubling time of your specific cell line under your specific culture conditions. This is essential for accurately timing your drug treatment and harvesting points.
-
Select an Appropriate Vehicle/Solvent: 2-ME2 is hydrophobic. Dimethyl sulfoxide (DMSO) is the most common solvent for in vitro studies. It is critical to determine the maximum tolerable concentration of DMSO for your cell line, as the solvent itself can induce toxicity and artifacts. Always include a vehicle-only control group in all experiments.
Part 2: In Vitro Troubleshooting Guide
This section addresses common issues encountered during cell culture experiments with 2-ME2.
Q4: My cells are dying at much lower 2-ME2 concentrations than reported in the literature, even in the vehicle control. What's wrong?
A4: This common issue often points to problems with reagents or technique rather than the compound itself.
-
Troubleshooting Steps:
-
Check Vehicle Toxicity: First, run a dose-response curve with your vehicle (e.g., DMSO) alone. Many cell lines are sensitive to DMSO concentrations above 0.5%. Your final DMSO concentration should be consistent across all treatment groups and below the toxic threshold for your cells.
-
Assess Media Stability: 2-ME2, like many small molecules, can be unstable in culture media over long incubation periods. Consider refreshing the media with a new drug preparation for experiments lasting longer than 48-72 hours.
-
Review Thawing/Subculturing Technique: Cells are particularly vulnerable after thawing or passaging. Ensure you are following best practices: thaw vials rapidly, dilute the cryoprotectant slowly with pre-warmed media, and avoid over-trypsinization.[15][16]
-
Q5: I'm seeing inconsistent results (e.g., variable IC50 values) between experiments. How can I improve reproducibility?
A5: Inconsistent results are often due to subtle variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: The initial number of cells plated can significantly impact the outcome. A lower density may make cells more susceptible to the drug. Use a consistent seeding density based on the growth curve you established.
-
Control for Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Prepare Fresh Drug Dilutions: Always prepare fresh serial dilutions of 2-ME2 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Table 1: Example IC50 Values for 2-ME2 in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Approx. IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast | 48 | ~5 | [10][11] |
| SK-N-SH | Neuroblastoma | Not Specified | >1, <2.5 | [1] |
| MG63 | Osteosarcoma | 24 | Dose-dependent inhibition | [13] |
| HeLaS3 | Cervical Cancer | Not Specified | Antitumor effect at 75 mg/kg in vivo | [14] |
Note: These values are approximate and can vary based on specific experimental conditions.
Q6: I suspect ROS generation is a key mechanism in my model, but how can I confirm this and mitigate off-target oxidative stress?
A6: Demonstrating the role of ROS is a classic mechanistic experiment. This involves rescuing the phenotype by quenching the oxidative stress.
-
Experimental Protocol: ROS Rescue Experiment
-
Pre-treatment: Plate your cells and allow them to adhere overnight. One hour prior to 2-ME2 treatment, add a known antioxidant like N-acetyl-L-cysteine (NAC) at a final concentration of 1-5 mM.
-
Co-treatment: Add your range of 2-ME2 concentrations to the wells already containing NAC. Maintain the NAC concentration.
-
Controls: Include groups for Untreated, Vehicle Only, NAC Only, and 2-ME2 Only.
-
Endpoint Analysis: After the desired incubation period (e.g., 48 hours), assess cell viability (e.g., using an MTT or crystal violet assay).
-
Interpretation: If NAC pre-treatment significantly increases the IC50 of 2-ME2, it provides strong evidence that ROS generation is a key mediator of the observed cytotoxicity.[7][8]
-
Part 3: In Vivo Study Management & Toxicity Mitigation
In vivo studies with high-dose 2-ME2 present unique challenges related to formulation, bioavailability, and systemic toxicity.
Q7: I'm planning an in vivo study. What is the best way to formulate and administer high-dose 2-ME2 to mice?
A7: Due to its poor water solubility and low oral bioavailability, formulation is critical.[12]
-
Common Formulation Strategies:
-
Oral Gavage: A common vehicle is a suspension in an oil-based carrier like sunflower oil, often with a small percentage of DMSO to aid initial dissolution.[17] Another approach involves using 25% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) containing 0.5% (w/v) carboxymethyl cellulose (CMC).[18]
-
Intraperitoneal (IP) Injection: For more direct systemic exposure, liposomal formulations or solutions with co-solvents can be used.[17]
-
-
Key Consideration: A pilot study to assess the maximum tolerated dose (MTD) of your specific formulation is essential before beginning efficacy studies.[19] Simultaneous administration with other agents may increase toxicity, so sequential dosing might be necessary.[18]
Q8: What are the key signs of toxicity in mice treated with high-dose 2-ME2, and how should I monitor them?
A8: Systemic toxicity can occur, and diligent monitoring is crucial for animal welfare and data integrity.
-
Monitoring Protocol:
-
Daily Checks: Monitor body weight, food/water intake, and general appearance (e.g., ruffled fur, lethargy, hunched posture). A body weight loss exceeding 15-20% is a common endpoint criterion.
-
Weekly Blood Collection (Satellite Group): If feasible, include a satellite group of animals for terminal or serial blood collection to monitor complete blood counts (CBC) and serum chemistry panels for liver (ALT, AST) and kidney (BUN, creatinine) function.[14]
-
End-of-Study Analysis: At necropsy, perform gross pathological examination of major organs, particularly the liver and spleen.[14] Collect these tissues for histopathological analysis to identify signs of toxicity like necrosis, inflammation, or changes in cellular morphology.[14]
-
Q9: How can I proactively manage or reduce the systemic toxicity of high-dose 2-ME2 in my animal model?
A9: Several strategies can be employed to improve the therapeutic index of 2-ME2.
-
Optimize Dosing Schedule: Instead of a high daily dose, consider intermittent dosing (e.g., three times a week) which may allow for recovery of healthy tissues between treatments.[17]
-
Co-administration with Antioxidants: While not a standard practice, co-administering a systemic antioxidant like NAC could potentially mitigate some of the off-target oxidative stress. This would require careful validation to ensure it doesn't also abrogate the anti-tumor effect.
-
Utilize Prodrugs: Novel prodrugs of 2-ME2 have been developed to improve solubility and bioavailability, potentially allowing for lower administered doses to achieve the same therapeutic concentration, thereby reducing the toxicity burden.[12]
Part 4: Data Interpretation & Visualization
Q10: What is the relationship between 2-ME2's dual mechanisms of action?
A10: The anti-tubulin and pro-oxidant activities are interconnected. Disruption of microtubule dynamics can itself induce cellular stress that contributes to ROS production. Conversely, ROS-induced mitochondrial damage amplifies the apoptotic signal initiated by mitotic arrest.
Diagram 1: The Dual-Mechanism Pathway of 2-ME2
Caption: Workflow for a standard in vitro dose-response assay.
References
-
2-Methoxyestradiol enhances reactive oxygen species formation and increases the efficacy of oxygen radical generating tumor treatment. European Journal of Medicinal Research. [Link]
-
Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells. Cancer Letters. [Link]
-
2-Methoxyestradiol | Rupa Health. Rupa Health. [Link]
-
2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF. Cancer Cell. [Link]
-
2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules. Molecular Cancer Therapeutics. [Link]
-
The Requirement of Reactive Oxygen Species Generation in the Apoptosis of Leukemia Cells Induced by 2-Methoxyestradiol. Blood. [Link]
-
Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells. PubMed. [Link]
-
2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology. [Link]
-
Class I beta-tubulin mutations in 2-methoxyestradiol-resistant acute lymphoblastic leukemia cells: implications for drug-target interactions. Molecular Cancer Therapeutics. [Link]
-
Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters. [Link]
-
2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology. [Link]
-
2-Methoxyestradiol - Wikipedia. Wikipedia. [Link]
-
2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells. MDPI. [Link]
-
A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model. NIH. [Link]
-
The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors. Journal of Cancer Research and Clinical Oncology. [Link]
-
Structure Activity Analysis of 2-Methoxyestradiol Analogues Reveals Targeting of Microtubules as the Major Mechanism of Antiproliferative and Proapoptotic Activity. Molecular Cancer Therapeutics. [Link]
-
Effect of altered β-tubulin on cell cycle response in 2-methoxyestradiol-resistant cells. American Association for Cancer Research. [Link]
-
Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells. Molecular Carcinogenesis. [Link]
-
2-Methoxyestradiol suppresses osteolytic breast cancer tumor progression in vivo. Cancer Research. [Link]
-
2-Methoxyestradiol ameliorates doxorubicin-induced cardiotoxicity by regulating the expression of GLUT4 and CPT-1B in female rats. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
2ME2 - 2-methoxyestradiol - a cure? Synergies. [Link]
-
Toxicology - MuriGenics. MuriGenics. [Link]
-
(PDF) Effect of 2-Methoxyestradiol (2ME) an anti-angiogenic agent on in vivo tumour bearing mouse. ResearchGate. [Link]
-
2-Methoxyestradiol attenuates liver fibrosis in mice: implications for M2 macrophages. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Antiproliferative activity and toxicity of 2-methoxyestradiol in cervical cancer xenograft mice. Gynecologic Oncology. [Link]
-
A phase II study of 2-methoxyestradiol (2ME2) NanoCrystal® dispersion (NCD) in patients with taxane-refractory, metastatic castrate-resistant prostate cancer (CRPC). Investigational New Drugs. [Link]
-
Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice. Investigational New Drugs. [Link]
-
Cell culture troubleshooting? ResearchGate. [Link]
-
What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning. [Link]
-
Subculture Troubleshooting Procedures. HepG2 Transfection. [Link]
Sources
- 1. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class I beta-tubulin mutations in 2-methoxyestradiol-resistant acute lymphoblastic leukemia cells: implications for drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol enhances reactive oxygen species formation and increases the efficacy of oxygen radical generating tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 11. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative activity and toxicity of 2-methoxyestradiol in cervical cancer xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 16. hepg2.com [hepg2.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicology | MuriGenics [murigenics.com]
Validation & Comparative
Comparative Efficacy of 2-Methoxyestradiol and Paclitaxel: A Technical Guide
Executive Summary
This guide provides a rigorous technical comparison between 2-Methoxyestradiol (2-ME) and Paclitaxel (PTX) . While both agents target the microtubule cytoskeleton to induce mitotic arrest, their mechanisms are diametrically opposed: Paclitaxel acts as a microtubule stabilizer , whereas 2-Methoxyestradiol functions as a microtubule destabilizer and a potent HIF-1
This distinction is critical for researchers addressing multidrug resistance (MDR). 2-ME demonstrates efficacy in taxane-resistant phenotypes (e.g.,
Mechanistic Divergence
1.1 Microtubule Dynamics: The "Frozen" vs. "Broken" Paradigm
The primary efficacy of both drugs stems from their disruption of the mitotic spindle, but they achieve this through inverse physical actions on the tubulin heterodimer.
-
Paclitaxel (The Stabilizer): Binds to the
-tubulin subunit on the inside of the microtubule lumen. It lowers the critical concentration for polymerization, promoting the assembly of stable, non-dynamic microtubules. This prevents the depolymerization required for anaphase, leading to a "frozen" mitotic spindle and subsequent mitotic catastrophe. -
2-Methoxyestradiol (The Destabilizer): Binds at or near the colchicine-binding site on tubulin. It sterically hinders the addition of new tubulin dimers, effectively inhibiting polymerization. This leads to the dissolution of the mitotic spindle ("broken" spindle), G2/M arrest, and apoptosis.
1.2 The Angiogenic Advantage: HIF-1
Inhibition
Unlike Paclitaxel, 2-ME possesses a unique secondary mechanism: the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1
Visualization: Mechanistic Pathways
The following diagram illustrates the opposing actions on microtubules and the downstream effects on HIF-1
Figure 1: Comparative Mechanism of Action. Paclitaxel stabilizes microtubules leading to arrest, while 2-ME inhibits polymerization and suppresses HIF-1
Comparative Efficacy & Resistance Profiles
While Paclitaxel is significantly more potent on a molar basis (nanomolar IC50), 2-ME maintains efficacy in cell lines that have acquired resistance to taxanes.
2.1 Quantitative Comparison (IC50)
| Feature | Paclitaxel (PTX) | 2-Methoxyestradiol (2-ME) |
| Primary Target | ||
| Effect on Polymerization | Promotes / Stabilizes | Inhibits / Destabilizes |
| Typical IC50 (Sensitive) | 2 – 20 nM | 1 – 10 |
| MDR1 (P-gp) Substrate | Yes (High efflux) | Poor substrate (Retains efficacy) |
| Activity in HIF-1 | Low (Induces HIF-1 | High (Inhibits HIF-1 |
| Toxicity Profile | High (Neuropathy, Neutropenia) | Low (Well-tolerated, Bioavailability issues) |
2.2 Efficacy in Resistant Models
-
MDR Overexpression: Paclitaxel is a substrate for P-glycoprotein (P-gp/MDR1). Resistant cells pump PTX out efficiently. 2-ME is not a strong substrate for P-gp and retains cytotoxicity in MDR+ cells (e.g., NCI/ADR-RES lines).
-
Tubulin Mutations: Acquired resistance to PTX often involves mutations in the taxane-binding pocket of
-tubulin. Since 2-ME binds the colchicine site, it bypasses this specific resistance mechanism.
Experimental Validation Protocols
To objectively compare these agents in your own laboratory, use the following self-validating protocols.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: To distinguish the stabilizer (PTX) from the destabilizer (2-ME) kinetically.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (1 mM stock).[1]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1]
-
Spectrophotometer (heated to 37°C, reading at 340 nm).
Workflow:
-
Baseline: Prepare Tubulin (3 mg/mL) in cold buffer + GTP. Keep on ice.
-
Treatment:
-
Initiation: Transfer samples to a pre-warmed 96-well plate at 37°C.
-
Measurement: Measure OD340 every 30 seconds for 60 minutes.
Expected Results (Validation Criteria):
-
Paclitaxel: Rapid increase in OD340 (polymerization) significantly above Control. The curve should plateau higher and faster.
-
2-ME: Suppressed increase in OD340 compared to Control. The curve should remain near baseline or rise very slowly, indicating inhibition of assembly.
Protocol B: Comparative Cytotoxicity in Hypoxic Conditions
Objective: To validate 2-ME's superior efficacy under tumor-mimicking hypoxia.
Workflow:
-
Seeding: Seed MDA-MB-231 cells (aggressive breast cancer) in two duplicate 96-well plates.
-
Incubation:
-
Plate 1 (Normoxia): Standard incubator (20% O2).
-
Plate 2 (Hypoxia): Hypoxic chamber (1% O2).
-
-
Dosing: Treat with serial dilutions of PTX and 2-ME (0.01 nM – 100
M). -
Readout: Perform MTT or CellTiter-Glo assay after 48 hours.
Data Interpretation:
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
. -
Paclitaxel: HCR
1.0 (Hypoxia often induces resistance/quiescence, reducing PTX efficacy). -
2-ME: HCR
1.0 or < 1.0 (Maintains or increases potency due to HIF-1 targeting).
Visualization: Experimental Workflow
Figure 2: Tubulin Polymerization Assay Workflow. Distinct optical density (OD) profiles confirm the opposing mechanisms.
References
-
Pryzbylski, M. et al. (2006). 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules. Molecular Cancer Therapeutics.[4]
-
Mabjeesh, N. J. et al. (2003). 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits hypoxia-inducible factor-1alpha and tumor growth.[5][6] Cancer Cell.[7][8]
-
Kamath, K. et al. (2006).[4] 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules. Molecular Cancer Therapeutics.[4]
-
Escuin, D. et al. (2005). Beta-tubulin mutations are associated with resistance to 2-methoxyestradiol in MDA-MB-435 cancer cells.[9] Cancer Research.[10]
-
Harrison, M. R. et al. (2011). A Phase II Study of 2-Methoxyestradiol (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC). Investigational New Drugs.
Sources
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methoxyestradiol and paclitaxel have similar effects on the cell cycle and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of 2-Methoxyestradiol's Affinity for Estrogen Receptors Alpha and Beta
For researchers and drug development professionals navigating the complex landscape of steroidal compounds, a nuanced understanding of receptor binding affinity is paramount. This guide provides an in-depth, objective comparison of 2-Methoxyestradiol's (2-ME2) binding affinity for the two primary estrogen receptors, ERα and ERβ. By synthesizing experimental data and elucidating the underlying methodologies, we aim to equip scientists with the critical insights needed to advance their research.
2-Methoxyestradiol, an endogenous metabolite of 17β-estradiol (E2), has garnered significant interest for its potent anti-proliferative and anti-angiogenic properties.[1][2] A pivotal question in understanding its mechanism of action is its interaction with estrogen receptors. While structurally related to estradiol, 2-ME2 exhibits a markedly different profile of receptor engagement.
Comparative Binding Affinities: A Quantitative Overview
Experimental evidence consistently demonstrates that 2-Methoxyestradiol has a low binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][3] This stands in stark contrast to its parent compound, estradiol, which binds to both receptors with high affinity.
Crucially, studies reveal that 2-ME2's affinity for ERβ is even lower than its affinity for ERα.[1][3] This differential affinity, though weak overall, is a key characteristic of 2-ME2's interaction with the classical estrogen signaling pathway.
The following table summarizes the comparative binding affinities, providing a clear quantitative perspective.
| Compound | Receptor | Binding Affinity (Ki) | Relative Affinity vs. Estradiol |
| 2-Methoxyestradiol (2-ME2) | ERα | 21 nM[3] | ~500-fold lower[3] |
| ERβ | 417 nM[3] | ~3200-fold lower[3] | |
| 17β-Estradiol (E2) | ERα | ~0.04 - 0.24 nM[4] | High (Reference) |
| ERβ | ~0.10 - 2.08 nM[4] | High (Reference) |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
This significant disparity in binding affinity suggests that the well-documented biological effects of 2-ME2, such as the induction of apoptosis in cancer cells, are largely mediated through mechanisms independent of ERα and ERβ activation.[1][3]
Experimental Determination of Binding Affinity: The Competitive Binding Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This robust technique allows for the quantification of a test compound's ability to displace a high-affinity radiolabeled ligand from its receptor.
Workflow of a Competitive Estrogen Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay to determine the affinity of 2-Methoxyestradiol for estrogen receptors.
Step-by-Step Protocol for a Competitive ER Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with additives) to maintain protein stability and physiological pH.
-
Receptor Preparation: Utilize purified recombinant human ERα or ERβ. The concentration should be optimized for the assay.
-
Radioligand: A tritiated high-affinity ligand, such as [³H]-17β-estradiol, is commonly used. A single, fixed concentration is prepared.
-
Test Compound: Prepare a wide range of serial dilutions of 2-Methoxyestradiol.
-
-
Assay Setup:
-
In appropriate reaction tubes or microplates, combine the assay buffer, the fixed concentration of [³H]-estradiol, and the various concentrations of the unlabeled test compound (2-ME2).
-
Include control tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a large excess of unlabeled estradiol).
-
-
Incubation:
-
Initiate the binding reaction by adding the receptor preparation to all tubes.
-
Incubate the mixture for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound [³H]-estradiol from the unbound radioligand. Common methods include filtration through glass fiber filters or dextran-coated charcoal precipitation.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5][6]
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Implications of Low ER Affinity: A Divergence in Signaling
The weak interaction of 2-ME2 with ERα and ERβ dictates that its primary signaling mechanisms diverge from the classical genomic pathway of estradiol. While estradiol readily enters the cell, binds to ERs, and modulates gene transcription, 2-ME2's effects are predominantly non-genomic and ER-independent.
However, at physiologic levels, 2-ME2 can interfere with the non-genomic signaling of estradiol.[7] For instance, in the presence of estradiol, 2-ME2 has been shown to inhibit E2-induced Akt phosphorylation, a key signaling node for cell proliferation.[7][8]
The primary anti-cancer effects of 2-ME2 are attributed to its ability to disrupt microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[9][10] It also acts as an angiogenesis inhibitor.[2] These actions are observed in both ER-positive and ER-negative cancer cells, further underscoring their independence from classical estrogen receptor signaling.[3][9]
Signaling Pathway Comparison: Estradiol vs. 2-Methoxyestradiol
Caption: Divergent primary signaling pathways of Estradiol (high ER affinity) and 2-Methoxyestradiol (low ER affinity).
Conclusion
References
-
LaVallee, T. M., Zhan, X. H., Herbstritt, C. J., Kough, E. C., Green, S. J., & Pribluda, V. S. (2002). 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. Cancer Research, 62(13), 3691–3697. [Link]
-
LaVallee, T. M., Zhan, X. H., Herbstritt, C. J., Kough, E. C., Green, S. J., & Pribluda, V. S. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research, 62(13), 3691-3697. [Link]
-
Samat, A., & Ali, N. (2006). Physiologic levels of 2-methoxyestradiol interfere with nongenomic signaling of 17beta-estradiol in human breast cancer cells. Clinical Cancer Research, 12(8), 2563–2571. [Link]
-
Wikipedia. (n.d.). Template:Affinities of estrogen receptor ligands for the ERα and ERβ. [Link]
-
Wikipedia. (n.d.). 2-Methoxyestradiol. [Link]
-
Chen, Y. C., Chen, Y. J., Chen, C. H., & Hsu, Y. C. (2021). 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells. Molecules, 26(11), 3334. [Link]
-
Samat, A., & Ali, N. (2005). 2-Methoxyestradiol (2-ME2) inhibits the non-genomic action of estradiol (E2) in MCF-7 breast cancer cells. Proceedings of the American Association for Cancer Research, 46, 1248. [Link]
-
Banerjee, S. N., Sengupta, K., Banerjee, S., Saxena, N. K., & Banerjee, S. K. (2003). 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-alpha: A Possible Signaling Pathway Associated With the Impact of 2-ME2 on Proliferative Cells. Neoplasia, 5(5), 417–426. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. [Link]
-
Rupa Health. (n.d.). 2-Methoxyestradiol. [Link]
-
Al-Dhfyan, A., & Al-Othman, N. (2020). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 10, 579888. [Link]
-
Pearlman, W. H., & Skrzynia, C. (1980). Testosterone-estradiol binding globulin binds to 2-methoxyestradiol with greater affinity than to testosterone. The Journal of Clinical Endocrinology and Metabolism, 51(2), 404–406. [Link]
-
DePauw, M. (2018). Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. Honors Theses. [Link]
-
Kim, J. Y., Kim, D. J., & Lee, E. K. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science, 48(6), 526-532. [Link]
-
Al-Otaibi, M., & Al-Asmari, A. (2022). 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α. Molecular Biology Reports, 49(8), 7545–7554. [Link]
-
Al-Dhfyan, A., & Al-Othman, N. (2020). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 10, 579888. [Link]
-
Engdahl, C., Börjesson, A. E., Forsman, C., Andersson, K. M., Stubelius, A., Krust, A., ... & Ohlsson, C. (2016). The Bone Sparing Effects of 2-Methoxyestradiol Are Mediated via Estrogen Receptor-α in Male Mice. Endocrinology, 157(11), 4200–4205. [Link]
-
Fowler, A. M., & Dehdashti, F. (2017). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology, 50, 1-7. [Link]
-
Sai, K., & Dhandapani, K. M. (2010). 2-Methoxyestradiol, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism. American Journal of Physiology-Endocrinology and Metabolism, 298(5), E1060-E1069. [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]
-
Li, L., & Wang, L. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197. [Link]
-
Paterni, I., Granchi, C., & Minutolo, F. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Steroids, 90, 13–29. [Link]
Sources
- 1. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologic levels of 2-methoxyestradiol interfere with nongenomic signaling of 17beta-estradiol in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
Comparative Analysis of 2-Methoxyestradiol (2-ME) in Different Cancer Cell Lines
[1][2][3]
Executive Summary
2-Methoxyestradiol (2-ME) is an endogenous, non-estrogenic metabolite of 17β-estradiol that has emerged as a potent pleiotropic anti-cancer agent. Unlike its parent compound, 2-ME exhibits low affinity for estrogen receptors (ERα/ERβ), allowing it to function effectively in both ER-positive and ER-negative tumor models. Its therapeutic efficacy stems from a dual mechanism: direct cytotoxicity via microtubule destabilization and potent anti-angiogenic activity through HIF-1α inhibition. This guide provides a technical comparison of 2-ME's performance across diverse cancer cell lines, supported by experimental data and validated protocols.
Mechanistic Profile & Causality
To understand the differential sensitivity of cancer cell lines to 2-ME, one must first grasp its unique molecular targets.
Microtubule Destabilization (The "Colchicine" Mechanism)
Unlike taxanes (e.g., Paclitaxel), which stabilize microtubules, 2-ME binds to the colchicine-binding site on tubulin. This binding inhibits tubulin polymerization, leading to:
-
G2/M Phase Arrest: Cells are unable to form a functional mitotic spindle.
-
Apoptosis: Prolonged arrest triggers mitochondrial signaling (Bcl-2 phosphorylation, Cytochrome c release).
HIF-1α and Angiogenesis Inhibition
2-ME is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). By preventing the nuclear accumulation of HIF-1α, 2-ME downregulates VEGF expression. This is critical for solid tumors (e.g., Osteosarcoma, Glioblastoma) where hypoxic microenvironments drive resistance.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of 2-ME, distinguishing between its nuclear (HIF-1α) and cytoskeletal (Tubulin) targets.
Figure 1: Dual mechanism of action for 2-Methoxyestradiol targeting cytoskeletal dynamics and hypoxic signaling.
Comparative Efficacy Analysis
The following data aggregates IC50 values (concentration required to inhibit 50% of cell growth) from multiple independent studies. Note the distinct sensitivity of breast and cervical lines compared to prostate lines.
IC50 Values Across Cancer Cell Lines[4][5][6][7]
| Cell Line | Cancer Type | Receptor Status | IC50 (µM) | Mechanism of Sensitivity |
| MCF-7 | Breast | ER+ / p53 wt | 1.5 - 5.0 | Highly sensitive; G2/M arrest and p53-dependent apoptosis. |
| MDA-MB-231 | Breast (TNBC) | ER- / p53 mut | ~1.1 - 5.0 | Sensitive despite lack of ER; driven by tubulin destabilization. |
| HeLa | Cervical | HPV+ | ~4.5 | Sensitive; significant induction of apoptosis via ROS generation. |
| PC-3 | Prostate | AR- / p53 null | ~18 - 54 | Lower sensitivity; requires higher doses or micellar delivery systems for efficacy. |
| MG-63 | Osteosarcoma | p53 mut | ~5.0 - 10 | Dose-dependent G2/M arrest; inhibition of VEGF secretion is a key secondary effect. |
| A549 | Lung | KRAS mut | > 10 | Moderate resistance; often requires combination with taxanes. |
2-ME vs. Paclitaxel (Taxol)
Researchers often compare 2-ME to Taxanes. While both target microtubules, their distinct binding sites and toxicity profiles make them suitable for different clinical contexts.
| Feature | 2-Methoxyestradiol (2-ME) | Paclitaxel (Taxol) |
| Tubulin Effect | Destabilizer (Inhibits polymerization) | Stabilizer (Promotes polymerization) |
| Binding Site | Colchicine Site | Taxane Site |
| MDR Resistance | Effective in MDR+ cells (P-gp independent) | Often resisted by P-gp efflux pumps |
| Angiogenesis | Potent HIF-1α inhibitor | Weak/Indirect effect |
| Toxicity | Low systemic toxicity | High (Neuropathy, Myelosuppression) |
Experimental Protocols
To generate reproducible data when testing 2-ME, strict adherence to solubilization and timing protocols is required due to its hydrophobic nature.
Protocol A: Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC50 of 2-ME in a specific cell line.
-
Preparation: Dissolve 2-ME powder in DMSO to create a 10 mM stock solution. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in a 96-well plate. Allow attachment for 24 hours. -
Treatment:
-
Prepare serial dilutions of 2-ME in culture media (Range: 0.1 µM to 100 µM).
-
Critical Control: Ensure the final DMSO concentration is <0.1% in all wells to prevent solvent toxicity.
-
Incubate for 48 to 72 hours .
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL final concentration). Incubate for 3-4 hours at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis: Plot dose-response curves using non-linear regression (Sigmoidal) to calculate IC50.
Protocol B: Apoptosis Detection (Annexin V/PI)
Objective: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis/late apoptosis (Annexin V+/PI+).
-
Treatment: Treat cells with 2-ME (at determined IC50) for 24-48 hours.
-
Harvesting: Collect cells and supernatant (floating cells are apoptotic).
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend in 1X Annexin-binding buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in the dark.
-
-
Flow Cytometry: Analyze within 1 hour.
-
Gate Strategy: Exclude debris -> Plot FITC vs. PI.
-
Experimental Workflow Visualization
Figure 2: Standardized workflow for validating 2-ME efficacy in vitro.
References
-
Pribluda, V. S., et al. (1994). 2-Methoxyestradiol inhibits tubulin polymerization by interacting at the colchicine site.[1] National Academy of Sciences.[2] Link
-
Mabjeesh, N. J., et al. (2003). 2-Methoxyestradiol, a promising anticancer agent.[1][3][4][5][6] Clinical Cancer Research. Link
-
Qanungo, S., et al. (2002). 2-Methoxyestradiol induces mitochondria-dependent apoptosis in pancreatic cancer cells. Oncogene. Link
-
Kumar, A. P., et al. (2001). 2-Methoxyestradiol blocks cell-cycle progression at G2/M phase and inhibits growth of human prostate cancer cells.[7][8] Molecular Carcinogenesis.[7] Link
-
Mooberry, S. L. (2003). Mechanism of action of 2-methoxyestradiol: new developments.[4] Drug Resistance Updates. Link
-
BenchChem. (2025).[3] A Comparative Analysis of 2-Methoxyestradiol and Its Synthetic Derivatives in Oncology Research.Link
Sources
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methoxyestradiol blocks cell-cycle progression at G(2)/M phase and inhibits growth of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol induces G2/M arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Microtubule-Dependent Inhibition of HIF-1α by 2-Methoxyestradiol
A Comparative Technical Guide for Drug Development
Executive Summary
2-Methoxyestradiol (2-ME) represents a unique class of HIF-1α inhibitors. Unlike agents that primarily target HIF-1α mRNA transcription or proteasomal degradation, 2-ME functions as a microtubule-destabilizing agent. This guide provides a rigorous framework for validating this specific mechanism of action (MoA).
The Core Challenge: Standard whole-cell lysates often fail to distinguish between inhibition of synthesis and inhibition of nuclear translocation. To validate 2-ME effectively, researchers must demonstrate that HIF-1α is sequestered in the cytoplasm due to cytoskeletal disruption, preventing the formation of the active transcriptional complex in the nucleus.
Part 1: Mechanistic Distinctiveness
The Microtubule-HIF Axis
HIF-1α nuclear accumulation is dependent on the dynein-motor complex moving along intact microtubules. 2-ME binds to the colchicine site of tubulin, causing depolymerization. This physically arrests HIF-1α in the cytoplasm, rendering it susceptible to degradation or simply preventing it from reaching its Hypoxia Response Elements (HREs).
Diagram 1: The 2-ME Mechanism of Action
The following diagram illustrates the specific blockade point of 2-ME compared to hypoxia induction.
Caption: 2-ME disrupts the microtubule "rails" required for HIF-1α nuclear transport, distinct from upstream stabilization events.[1][2][3]
Part 2: Comparative Performance Analysis
To validate 2-ME, it must be benchmarked against agents with different MoAs. The table below contrasts 2-ME with transcriptional and translational inhibitors.
| Feature | 2-Methoxyestradiol (2-ME) | PX-478 | Chetomin | CoCl₂ (Control) |
| Primary Target | Tubulin (Colchicine site) | HIF-1α Translation/Deubiquitination | p300/HIF-1α Interaction | Prolyl Hydroxylase (PHD) |
| Mechanism | Microtubule depolymerization blocks nuclear transport | Inhibits protein synthesis & increases polyubiquitination | Disrupts transcriptional complex formation | Chemical hypoxia mimetic (Stabilizer) |
| HIF-1α mRNA | Unchanged or slight decrease | Decreased | Unchanged | Unchanged |
| HIF-1α Protein | Reduced (Nuclear fraction specifically) | Reduced (Global) | Unchanged (Functionally inactive) | Strongly Induced |
| IC50 Range | 0.5 – 5.0 µM | 20 – 50 µM | ~10 - 20 nM | N/A (Inducer: 100-200 µM) |
| Key Advantage | Dual-action: Anti-angiogenic & Anti-mitotic | Potent suppression of protein levels | High specificity for transcriptional activity | Robust positive control |
Expert Insight: When validating 2-ME, do not rely solely on total protein levels. Chetomin is an excellent negative control for transport assays because it inhibits HIF function without stopping nuclear entry or destroying the microtubule network.
Part 3: Validation Protocols
Protocol A: Nuclear vs. Cytoplasmic Fractionation (The "Gold Standard")
Purpose: To demonstrate that 2-ME prevents HIF-1α from entering the nucleus, distinguishing it from synthesis inhibitors.
Reagents:
-
Hypoxic Chamber (1% O₂) or CoCl₂ (150 µM).
-
Nuclear/Cytoplasmic Extraction Kit (e.g., NE-PER or hypotonic lysis buffer).
-
Primary Antibodies: Anti-HIF-1α, Anti-Lamin B1 (Nuclear loading control), Anti-β-Tubulin (Cytoplasmic loading control).
Workflow:
-
Seeding: Plate cells (e.g., MCF-7, A549) at 70% confluence.
-
Pre-treatment: Treat cells with 2-ME (5 µM) or Vehicle (DMSO) for 1 hour under normoxia.
-
Note: Pre-treatment is crucial to destabilize microtubules before the hypoxic stimulus triggers HIF accumulation.
-
-
Induction: Move cells to Hypoxia (1% O₂) or add CoCl₂. Incubate for 4–6 hours.
-
Harvest: Wash with ice-cold PBS. Perform fractionation immediately on ice to prevent protein degradation.
-
Western Blot:
-
Load 20 µg of Cytoplasmic and Nuclear fractions in separate lanes.
-
Success Criteria: In 2-ME treated hypoxic cells, HIF-1α band intensity should be high in the Cytoplasmic fraction and absent/low in the Nuclear fraction . Controls (Hypoxia only) should show strong Nuclear signals.
-
Protocol B: Immunofluorescence (Visual Confirmation)
Purpose: To visualize the correlation between microtubule disruption and HIF-1α localization.
Workflow:
-
Culture: Grow cells on glass coverslips.
-
Treatment: 2-ME (5 µM) + Hypoxia (4h).
-
Fixation: 4% Paraformaldehyde (15 min). Do not use methanol if preserving GFP-tags, though methanol is better for endogenous microtubule structure.
-
Staining:
-
Analysis:
-
Control: Long, filamentous microtubule network; HIF-1α overlaps with DAPI (Pink/Purple nucleus).
-
2-ME Treated: Diffuse/fragmented tubulin staining; HIF-1α signal is excluded from the nucleus (Red cytoplasm, Blue nucleus).
-
Protocol C: Tubulin Polymerization Assay (Mechanistic Verification)
Purpose: To prove 2-ME is acting on its primary target, not off-target toxicity.
Workflow:
-
Use a purified tubulin polymerization kit (fluorescent or turbidity based).
-
Incubate tubulin with GTP and 2-ME (1–10 µM) at 37°C.
-
Measure absorbance (340 nm) or fluorescence over 60 minutes.
-
Result: 2-ME should suppress the sigmoid polymerization curve compared to the Taxol (stabilizer) or Vehicle control.
Part 4: Experimental Workflow Logic
Use this decision tree to interpret your validation data.
Diagram 2: Validation Logic Flowchart
Caption: Logical flow to confirm 2-ME efficacy via microtubule disruption rather than upstream synthesis inhibition.
References
-
Mabjeesh, N. J., et al. (2003). "2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF." Cancer Cell, 3(4), 363-375.
-
Escuin, D., et al. (2005). "Both microtubule-stabilizing and microtubule-destabilizing drugs inhibit hypoxia-inducible factor-1alpha accumulation and activity by disrupting microtubule function."[2] Cancer Research, 65(19), 9021-9028.
-
Koh, M. Y., et al. (2008). "Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha." Molecular Cancer Therapeutics, 7(1), 90-100.[4]
-
Semenza, G. L. (2003). "Targeting HIF-1 for cancer therapy." Nature Reviews Cancer, 3(10), 721-732.
-
Mooberry, S. L. (2003). "Mechanism of action of 2-methoxyestradiol: new developments." Drug Resistance Updates, 6(3), 131-138.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novusbio.com [novusbio.com]
- 6. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Oral vs. Intravenous Administration of 2-Methoxyestradiol (2-ME2) Formulations
[1]
Executive Summary: The Solubility-Metabolism Paradox
2-Methoxyestradiol (2-ME2) represents a classic biopharmaceutical challenge: it is a potent anti-angiogenic and anti-tumor agent (via HIF-1
This guide objectively compares the two primary administration routes. The central thesis is that Intravenous (IV) administration provides mechanistic clarity but is limited by solubility and rapid clearance, while Oral administration is the clinically preferred route but requires advanced nanotechnology (e.g., NanoCrystal® Dispersion) to overcome extensive first-pass glucuronidation and oxidation.
Key Takeaway: While IV administration achieves 100% immediate bioavailability, it fails to maintain the "time-above-threshold" required for cytostatic activity due to rapid elimination (
Mechanistic & Metabolic Barriers[2]
To understand the formulation divergence, one must first visualize the metabolic fate of 2-ME2. The compound is not just hydrophobic; it is a substrate for rapid inactivation.
The Metabolic Pathway (Graphviz Diagram)
The following diagram illustrates the "First-Pass Trap" that oral formulations must overcome compared to IV delivery.
Figure 1: Metabolic fate of 2-ME2. Note the extensive conversion to the inactive 2-ME1 metabolite via 17
Critical Analysis of Administration Routes
A. Intravenous (IV) Administration
The Challenge: Solubility. 2-ME2 is practically insoluble in water. To administer it intravenously for research or clinical use, it requires harsh cosolvents or complexation.
-
Formulation Standard: Typically requires 10-20% Hydroxypropyl-
-Cyclodextrin (HP CD) or mixtures of PEG400/Ethanol/Saline. -
Pharmacokinetics:
- : Extremely high immediately post-bolus.
-
Clearance: Rapid. The drug is quickly distributed and metabolized.
-
Toxicity: The vehicle (e.g., Cremophor or high-dose Cyclodextrin) often limits the maximum tolerated dose (MTD) before the drug itself does.
-
Utility: Primarily used as a "positive control" in animal PK studies to calculate absolute bioavailability (
).
B. Oral Administration (Capsules vs. NanoCrystals)
The Challenge: Dissolution Rate & First-Pass Metabolism.[1]
Standard micronized 2-ME2 has poor wettability. Even if absorbed, the liver enzymes (UGTs and 17
-
Formulation Evolution:
-
Pharmacokinetics:
-
Bioavailability: Increases to ~3-4% (relative to IV), but significantly higher exposure (
) than standard capsules. -
Metabolites: Plasma levels of the inactive metabolite 2-ME1 are often 10-20x higher than the parent drug.
-
Comparative Pharmacokinetic Data
The following data summarizes key findings from clinical and preclinical studies (e.g., Lakhani et al., Clin Cancer Res; EntreMed Phase I trials).
| Parameter | IV Administration (Solubilized) | Oral: Standard Capsule | Oral: NanoCrystal (NCD) |
| Bioavailability ( | 100% (Definition) | < 2% | ~3 - 4% |
| Immediate | 2 - 4 hours | 0.5 - 1.5 hours | |
| Very High (Transient) | Low | Moderate (Sustained) | |
| Half-life ( | Minutes to Hours (Rapid dist.) | Variable | ~8 - 12 hours (Flip-flop kinetics*) |
| Metabolite Ratio (2-ME1:2-ME2) | Low initially | High (>20:1) | High (>10:1) |
| Primary Limitation | Solubility / Vehicle Toxicity | Poor Absorption | First-Pass Metabolism |
| Clinical Status | Impractical for chronic dosing | Discontinued | Investigational / Preferred |
*Flip-flop kinetics: The absorption rate is slower than the elimination rate, making the half-life appear longer.
Experimental Protocols
For researchers aiming to validate these profiles, the following protocols ensure data integrity.
Protocol A: Preparation of Formulations
1. IV Formulation (Target: 2 mg/mL)
-
Reagents: 2-Methoxyestradiol (powder), Hydroxypropyl-
-Cyclodextrin (HP CD), Sterile Water for Injection. -
Step 1: Dissolve HP
CD in water to create a 20% (w/v) solution. Filter through 0.22 m PES filter. -
Step 2: Add 2-ME2 powder to the solution.
-
Step 3: Sonicate at 40°C for 30 minutes until clear.
-
Step 4: QC Check: Verify concentration via HPLC. Must be optically clear (no precipitate).
2. Oral Nano-Suspension (Target: 10 mg/mL)
-
Reagents: 2-ME2, Tween 80 (Stabilizer), Methylcellulose (0.5% viscosity modifier).
-
Step 1 (Pre-mix): Disperse 2-ME2 powder in 0.1% Tween 80 solution.
-
Step 2 (Milling): Use a wet bead mill (e.g., Dyno-Mill) or high-pressure homogenizer. Cycle for 10-15 passes at 15,000 psi.
-
Step 3: QC Check: Measure Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS). Target
nm. -
Step 4: Suspend final milled particles in 0.5% Methylcellulose.
Protocol B: Pharmacokinetic Study Design (Mouse Model)
This workflow describes a comparative PK study to determine absolute bioavailability.
Figure 2: Comparative PK Workflow. Note the higher dose for Oral (50 mg/kg) vs IV (5 mg/kg) to account for expected low bioavailability.
Analytical Note (Self-Validating System):
-
Internal Standard: Use Deuterated 2-ME2 (
-2ME2) to correct for extraction efficiency. -
Calibration Range: 0.5 ng/mL to 1000 ng/mL.
-
Metabolite Monitoring: You must monitor 2-Methoxyestrone (2-ME1) simultaneously to assess metabolic conversion.
References
-
Lakhani, N. J., et al. (2005).[7] "Phase I Clinical Trial of Oral 2-Methoxyestradiol (Panzem NCD) in Patients with Solid Tumors." Clinical Cancer Research.
-
Pribluda, V. S., et al. (2000). "2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate."[8][2][9][10][11] Cancer and Metastasis Reviews.
-
Tevaarwerk, A. J., et al. (2009). "Phase I Trial of 2-Methoxyestradiol NanoCrystal Dispersion in Advanced Solid Malignancies." Clinical Cancer Research.
-
Ireson, C. R., et al. (2004). "Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents." British Journal of Cancer.
-
Sutherland, T. E., et al. (2005). "The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells."[9][12][13] Cancer Research.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase II Study of 2-Methoxyestradiol (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II study of 2-methoxyestradiol (2ME2) NanoCrystal® dispersion (NCD) in patients with taxane-refractory, metastatic castrate-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of 17beta-hydroxysteroid dehydrogenases in modulating the activity of 2-methoxyestradiol in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Preclinical Validation of Animal Models for 2-Methoxyestradiol (2-ME) Studies
The following guide provides a technical, comparative analysis of animal model validation for 2-Methoxyestradiol (2-ME) studies. It is designed for researchers requiring rigorous experimental standards and mechanistic grounding.
Content Type: Technical Comparison Guide Focus: Oncology, Angiogenesis, and Pharmacokinetic Optimization
Executive Summary: The Bioavailability Paradox
2-Methoxyestradiol (2-ME), an endogenous metabolite of 17
Successful validation of an animal model for 2-ME does not simply require tumor growth; it requires a Pharmacokinetic (PK) Validation Step to ensure the chosen formulation (NanoCrystal Dispersion, Prodrug, or Cyclodextrin complex) achieves the threshold plasma concentration (
Mechanistic Grounding: The Dual-Target Pathway
To validate a model, one must confirm the drug is hitting its targets in vivo. 2-ME operates distinctively from taxanes (which stabilize microtubules) by destabilizing them, while simultaneously downregulating HIF-1
Visualization: 2-ME Mechanism of Action
The following diagram illustrates the parallel pathways 2-ME affects, which must be validated via biomarkers (e.g., CD31 for angiogenesis, Caspase-3 for apoptosis) in your animal model.
Caption: 2-ME exerts antitumor effects via HIF-1
Critical Validation Pillar: Pharmacokinetics & Formulation
The most common failure mode in 2-ME animal studies is using unformulated drug via oral gavage, resulting in
Comparative Analysis: Delivery Methods
| Delivery Method | Bioavailability | Plasma Half-Life ( | Validation Status | Recommendation |
| Oral Gavage (Suspension) | Very Low (<2%) | < 1 hr | Obsolete | Do not use for efficacy studies. |
| i.p. Injection | Moderate | ~1-2 hrs | Valid (Proof of Concept) | Acceptable for early screening; clinically irrelevant route. |
| NanoCrystal Dispersion (NCD) | High (>85%) | Sustained | Gold Standard | Required for oral efficacy models; achieves 10-20x higher exposure. |
| Sulphamoylated Prodrugs | Very High | > 24 hrs | Superior Potency | Use for drug-resistant models (e.g., 2-MeOE2bisMATE). |
Expert Insight: In murine models, 2-ME is rapidly oxidized at the 17-position. If using oral administration, you must use an NCD formulation or a prodrug to validate the model against clinical standards.
Model Selection Framework: Efficacy vs. Paradox
Selecting the right model depends on whether you are testing treatment of established tumors or prevention.
A. Xenograft Models (Nude/SCID)
-
Best For: Testing direct cytotoxicity and tumor regression.
-
Validated Lines:
-
Performance: 2-ME generally requires daily dosing (or continuous infusion) to match the efficacy of taxanes in these models due to rapid clearance.
B. Transgenic Models (The "Stage-Dependent Paradox")
-
Models: C3(1)/Tag or MMTV-PyVT (Spontaneous Breast Cancer).
-
The Trap: 2-ME is effective in late-stage established tumors (reducing growth by ~60%). However, in early-stage/prevention settings, 2-ME can paradoxically increase tumor multiplicity and growth rate.
-
Mechanism: Early inhibition of angiogenesis in developing lesions may select for hypoxia-resistant, aggressive clones via Id-1 regulation and necrotic core formation.
-
Validation Rule: Do not use 2-ME for chemoprevention models without accounting for hypoxic selection pressure.
Comparative Efficacy Data (Validated Models)
| Model Type | Tumor Line | Treatment Regimen | Outcome vs Control | Reference |
| Xenograft | OE33 (Esophageal) | 2-ME Prodrug (75 mg/kg p.o.) | 60% Vol Reduction | BenchChem, 2025 |
| Xenograft | MDA-MB-435 | 2-ME NCD (Oral) | Stasis / Regression | Lakhani et al., 2007 |
| Transgenic | MMTV-PyVT (Late) | 2-ME (100 mg/kg 3x/wk) | Growth Inhibition | Nell et al., 2023 |
| Transgenic | MMTV-PyVT (Early) | 2-ME (100 mg/kg 3x/wk) | Paradoxical Growth | Nell et al., 2023 |
Experimental Protocol: Self-Validating Workflow
Do not proceed to efficacy testing without passing the PK checkpoint.
Step 1: Formulation Verification (PK Pilot)
-
Subjects: 3 non-tumor bearing mice (strain matched).
-
Dose: Administer 2-ME formulation (e.g., 50 mg/kg NCD).
-
Sampling: Collect plasma at 0.5, 1, 4, and 8 hours.
-
Criteria: Peak plasma concentration (
) must exceed 100 ng/mL , and trough levels must remain above 3.3 ng/mL .
Step 2: Efficacy & Biomarker Validation
-
Inoculation: Subcutaneous injection of
cells (e.g., MDA-MB-231) in Matrigel. -
Staging: Wait until tumors reach
. Crucial: Do not treat non-palpable tumors (avoids the paradox effect). -
Grouping:
-
Group A: Vehicle (NCD vehicle only).
-
Group B: 2-ME NCD (75-100 mg/kg, daily oral gavage).
-
Group C: Positive Control (Paclitaxel 10 mg/kg i.p., qwk).
-
-
Endpoints:
-
Primary: Tumor Volume (
). -
Secondary (Mechanistic): Harvest tumors at Day 28.
-
IHC Staining: CD31 (Microvessel Density - expect reduction).
-
Western Blot: Nuclear HIF-1
(expect reduction).
-
-
Visualization: Validation Decision Tree
Caption: Decision workflow for 2-ME study design. Note the critical stop-points for PK failure and early-stage intervention risks.
References
-
Lakhani, N. J., et al. (2007).[8] "Phase I clinical and pharmacokinetic study of 2-methoxyestradiol nano-crystal dispersion." Clinical Cancer Research. Link
-
Nell, T., et al. (2023). "Effect of 2-methoxyestradiol treatment on early- and late-stage breast cancer progression in a mouse model." Cell Biochemistry and Function. Link
-
Mabjeesh, N. J., et al. (2003). "2-Methoxyestradiol inhibits hypoxia-inducible factor 1alpha and tumor growth."[9][11][12] Cancer Cell.[13] Link
-
Ireson, C. R., et al. (2004). "Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents." British Journal of Cancer. Link
-
BenchChem Application Notes. (2025). "In Vivo Administration of 2-Methoxyestradiol in Mouse Models." Link
-
Mooberry, S. L. (2003). "Mechanism of action of 2-methoxyestradiol: new developments." Drug Resistance Updates. Link
Sources
- 1. Promising preclinical activity of 2-methoxyestradiol in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-Methoxyestradiol Alleviates Experimental Autoimmune Uveitis by Inhibiting Lymphocytes Proliferation and T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2-methoxyestradiol treatment on early- and late-stage breast cancer progression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct tumor stage-specific inhibitory effects of 2-methoxyestradiol in a breast cancer mouse model associated with Id-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combined Effects of 2-Methoxyestradiol (Hypoxia-Inducible Factor 1α Inhibitor) and Dasatinib (A Second-Generation Tyrosine Kinase Inhibitor) on Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methoxyestradiol and paclitaxel have similar effects on the cell cycle and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase II Study of 2-Methoxyestradiol (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
comparative transcriptomics of 2-Methoxyestradiol and estradiol treatment
Comparative Transcriptomics: 2-Methoxyestradiol vs. 17 -Estradiol
Executive Summary: The Metabolic Paradox
In drug development and endocrine research, 17
For transcriptomic researchers, distinguishing these two requires looking beyond simple Estrogen Receptor (ER) activation.[1] This guide delineates the specific gene expression signatures, signaling pathways, and experimental protocols required to accurately compare the genomic footprint of E2-driven survival against 2-ME-induced cytotoxicity.[1]
Mechanistic Divergence & Signaling Pathways
To interpret transcriptomic data correctly, one must understand the upstream causality. E2 acts primarily as a genomic modulator via nuclear receptors (ER
Core Signaling Architecture
The following diagram illustrates the divergent pathways. Note how E2 feeds into the nucleus to drive proliferation, whereas 2-ME targets the cytoskeleton and HIF stability in the cytoplasm, leading to G2/M arrest and apoptosis.
Figure 1: Mechanistic divergence between E2 (Genomic/Proliferative) and 2-ME (Cytoskeletal/Apoptotic).[1]
Transcriptomic Landscape: Biomarker Comparison
When performing RNA-seq or microarray analysis, the differential expression (DE) profiles of these two compounds are distinct. E2 typically upregulates survival factors, while 2-ME induces stress response genes and downregulates hypoxic adaptation.[1]
Table 1: Comparative Gene Expression Signatures
| Gene Category | Target Gene | Estradiol (E2) Effect | 2-Methoxyestradiol (2-ME) Effect | Biological Consequence |
| ER Targets | GREB1 | Strong Upregulation | No Change / Weak Up | Canonical ER activation marker.[1] |
| TFF1 (pS2) | Strong Upregulation | No Change | Direct readout of ER | |
| PGR | Upregulation | Minimal Effect | Induction of Progesterone Receptor. | |
| Cell Cycle | CCND1 (Cyclin D1) | Upregulation | Downregulation | E2 drives G1/S; 2-ME blocks it.[1] |
| CCNB1 (Cyclin B1) | Variable | Upregulation (Accumulation) | 2-ME causes accumulation due to G2/M block.[1] | |
| MAD2L1 | Stable | Upregulation | Spindle assembly checkpoint activation by 2-ME. | |
| Apoptosis | BCL2 | Upregulation | Downregulation | E2 protects; 2-ME sensitizes to death.[1] |
| BAX | Stable/Down | Upregulation | Pro-apoptotic execution.[1] | |
| Angiogenesis | VEGFA | Upregulation | Strong Downregulation | 2-ME inhibits HIF-1 |
| SLC2A1 (GLUT1) | Upregulation | Downregulation | Metabolic shift; 2-ME mimics normoxia.[1] |
Expert Insight: In MCF-7 cells, high physiological doses of E2 (1-10 nM) will drive a "Growth Signature."[1] Pharmacological doses of 2-ME (1-5
M) will drive a "Mitotic Catastrophe Signature."[1] If you see TFF1 up but VEGF down, you are likely observing a mixed phenotype or specific 2-ME activity independent of ER.[1]
Experimental Protocol: Self-Validating Workflow
To generate reproducible transcriptomic data, the experimental design must account for the half-life of the compounds and the kinetics of the transcriptional response.
Phase 1: Cell Preparation & Treatment
Objective: Eliminate background estrogenic noise to ensure E2 sensitivity.[1]
-
Starvation: Culture cells (e.g., MCF-7) in Phenol Red-free DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 48–72 hours prior to treatment.[1]
-
Why? Phenol red acts as a weak estrogen; normal FBS contains endogenous hormones that mask E2 effects.[1]
-
-
Seeding: Seed cells at 60% confluence. 2-ME induces apoptosis, so avoid over-confluence which induces stress, or under-confluence which heightens toxicity.[1]
Phase 2: Treatment Regimen[1][5]
-
Group A (Vehicle): DMSO (0.1% v/v).[1]
-
Group B (E2): 10 nM 17
-Estradiol.[1] -
Group C (2-ME): 2
M 2-Methoxyestradiol.[1] -
Group D (Control): 2
M 2-ME + 1 M ICI 182,780 (Fulvestrant).[1]-
Validation: Group D confirms if 2-ME effects are ER-independent. If Group D looks like Group C, the mechanism is non-genomic (tubulin/HIF).
-
Phase 3: RNA Sequencing Workflow
The following workflow ensures data integrity from lysis to analysis.
Figure 2: Optimized RNA-seq workflow for comparative hormone profiling.
Critical Protocol Note (Timing):
References
-
Sutherland, K. et al. (2002).[1] "2-Methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer."[1] Clinical Cancer Research. Link
-
LaVallee, T.M. et al. (2002).[1] "2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta."[5] Cancer Research.[1] Link
-
Mabjeesh, N.J. et al. (2003).[1] "2-Methoxyestradiol inhibits hypoxia-inducible factor 1alpha and tumor growth."[1][6][7][8] Cancer Cell.[1] Link
-
Qadan, L.R. et al. (2001).[1] "2-Methoxyestradiol induces G2/M arrest and apoptosis in prostate cancer."[1] Biochemical and Biophysical Research Communications. Link
-
Frasor, J. et al. (2003).[1] "Response-specific gene regulation by estrogen receptor subtypes ERalpha and ERbeta."[1] Endocrinology. Link
Sources
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Methoxyethinyl Estradiol: Safe Handling & Disposal Protocol
[1][2]
Part 1: Executive Safety Directive
Do not treat 2-Methoxyethinyl estradiol as standard organic waste.
2-Methoxyethinyl estradiol is a synthetic steroidal derivative combining the metabolic stability of Ethinyl Estradiol (EE2) with the pharmacophore of 2-Methoxyestradiol .[1] It is a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
The ethinyl substitution at the C-17 position renders this molecule highly resistant to first-pass metabolism and biodegradation.[1] Consequently, it persists in the environment significantly longer than natural estrogens. Release into municipal water systems—even in nanogram quantities—can cause catastrophic endocrine disruption in aquatic ecosystems (feminization of fish populations).[1]
The Golden Rule: Zero Discharge. No amount of this substance, its stock solutions, or contaminated buffers may ever enter the sink or sewer system.
Part 2: Hazard Profiling & Scientific Rationale[1]
To dispose of this chemical effectively, you must understand its resistance mechanisms.
| Property | Value/Description | Implication for Disposal |
| Chemical Class | Synthetic 17 | High Thermal Stability. Autoclaving is insufficient for destruction.[1] |
| Lipophilicity (LogP) | ~3.5 - 4.2 (Estimated) | Adsorptive. It binds aggressively to plastics (pipette tips, tubes).[1] All contact materials must be incinerated.[1] |
| Biological Half-Life | Extended (due to ethinyl group) | Persistence. Does not degrade easily in wastewater treatment plants.[1] |
| GHS Hazards | H350 (Cancer), H360 (Reproductive), H410 (Aquatic Toxicity) | Strict Segregation. Must be separated from general lab trash to prevent landfill leaching.[1] |
The "Ethinyl" Factor
The 17
Part 3: Operational Containment (Bench-Level)[1][2]
Before disposal, exposure must be minimized during use.[1][2]
Part 4: The Disposal Workflow
This protocol utilizes a "Source-Segregation" model to ensure total destruction via high-temperature incineration.[1]
Diagram: Waste Stream Decision Logic
Caption: Decision matrix for segregating 2-Methoxyethinyl estradiol waste. Note that all paths lead to incineration; no aqueous release is permitted.
Detailed Step-by-Step Procedures
Scenario A: Solid Waste (The "Yellow" Stream)
Applies to: Pipette tips, empty vials, gloves, bench paper, and weighing boats.[1]
-
Primary Containment: Place all solid waste immediately into a clear, sealable polyethylene bag (4 mil thickness) located inside the fume hood.
-
Sealing: Once the experiment is done, seal the bag.
-
Secondary Containment: Place the sealed bag into the laboratory's "Trace Chemotherapy" or "Pathological Waste" container (usually Yellow).[1]
Scenario B: Liquid Waste (The "Black" Stream)
Applies to: Expired stock solutions, cell culture media spiked with drug, and first-wash buffers.[1]
-
Vessel Preparation: Use a dedicated HDPE or Glass waste container labeled "Hazardous Waste: Toxic - Steroid/Estrogen." [1]
-
Consolidation: Pour liquids carefully to avoid splashing.
-
Rinsing: Rinse the original reagent bottle with a small volume of ethanol. Add this rinse to the hazardous waste container , not the sink.
-
Tagging: Mark the waste tag with the specific constituents (e.g., "Ethanol 50%, Water 49%, 2-Methoxyethinyl estradiol <1%").[1]
-
Disposal: Request pickup for RCRA Hazardous Waste Incineration .
-
Regulatory Note: In the US, while Ethinyl Estradiol is sometimes considered U-listed (U118 equivalent context), best practice is to manage it as RCRA Hazardous to guarantee destruction.[1]
-
Scenario C: Spill Cleanup
-
Isolate: Mark the area.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder was spilled, use a N95 or P100 respirator.[1]
-
Solubilize: Do not dry sweep.[1] Cover the spill with paper towels dampened with Ethanol or Isopropanol (steroids are not water-soluble).[1]
-
Clean: Wipe up the material.
-
Decontaminate: Wash the surface with a 1% Sodium Dodecyl Sulfate (SDS) solution to lift residues, followed by water.[1]
-
Disposal: All cleanup materials go into the Black Bin (Hazardous Waste).
Part 5: Deactivation (The Myth of Bleach)[1]
Do not rely on bleach for disposal. While sodium hypochlorite (bleach) is a common decontaminant, research indicates that for complex ethinyl-steroids, chlorination can occur rather than full mineralization, potentially creating chlorinated steroidal byproducts with unknown toxicity profiles.[1]
-
Correct Approach: Use physical removal (solubilization with alcohol/surfactant) and capture for incineration.[1]
-
Surface Polishing: Only after physical cleaning should you use a mild oxidant (e.g., 10% bleach) on the benchtop to degrade trace residues, followed by an ethanol wipe to remove the bleach residue.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1][3][4][5] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][4][6][7] Centers for Disease Control and Prevention.[1][4] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (Focus on RCRA Subpart P). [Link]
-
World Health Organization (WHO). (2014).[1] Safe management of wastes from health-care activities.[1] (Chapter on Cytotoxic and Cytostatic Waste). [Link][1]
-
Aris, A. Z., et al. (2014).[1] Analytical methodologies and removal of 17
-ethinylestradiol (EE2) in wastewater treatment processes.[1] (Demonstrating resistance to standard treatment).[1] [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdc.gov [cdc.gov]
- 4. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2016 [federalregister.gov]
- 5. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [archive.cdc.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
Operational Safety Guide: Handling 2-Methoxyethinyl Estradiol (Moxestrol)
[1][2]
Executive Hazard Summary
2-Methoxyethinyl estradiol (commonly known as Moxestrol ; CAS: 34816-55-2) is a synthetic, highly potent estrogen agonist.[1][2] Unlike endogenous estrogens, the 11
Operational Reality: This compound is not just "toxic"; it is a high-potency reproductive toxin .[1][2] Standard laboratory safety practices (Type I/II hoods, single gloves) are insufficient for handling the neat powder.
Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | Cat.[1][2][3][4][5][6][7] 1B | May damage fertility or the unborn child.[2][4][5] |
| Carcinogenicity | Cat.[2][3][4][5][6][7][8][9] 1B | May cause cancer (Endometrial/Breast).[2] |
| STOT - RE | Cat. 1 | Causes damage to organs (Liver, Endocrine) through prolonged exposure.[1][2][5] |
Occupational Exposure Band (OEB): Band 5 (
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier Redundancy" strategy.[1][2] You must assume that the first layer of defense will eventually be compromised.[2]
A. Hand Protection (The Critical Interface)
Moxestrol is highly lipophilic and will permeate standard latex gloves rapidly.[2]
| Parameter | Recommendation | Technical Rationale |
| Material | Nitrile (Accelerator-free preferred) | Superior chemical resistance to steroid structures compared to latex.[1][2] |
| Configuration | Double-Gloving (Colored under-glove) | Visual breach detection.[1][2] If the outer glove tears, the colored inner glove signals immediate change. |
| Thickness | Outer: | Provides adequate breakthrough time (>480 min for solutions; solid contact requires immediate change).[1][2] |
| Cuff Style | Extended Cuff (Minimum 290mm) | Must overlap with sleeve covers/gown to prevent wrist exposure.[2] |
B. Respiratory & Body Protection
Selection depends on the physical state of the material.[2]
| Handling Scenario | Respiratory Protection | Body Protection |
| Powder Handling (Weighing, Transfer) | PAPR (Powered Air Purifying Respirator) with HEPA filters OR Glovebox (Isolator).[1][2] N95 is insufficient.[2] | Tyvek® 800 (or equivalent) impervious gown with taped seams.[2] Rear-closing. |
| Solution Handling (< 10 mM) | N100 / P3 Half-face respirator (if outside hood).[1][2] Fume hood is primary control.[1][2][3] | Tyvek® 400 Lab coat (closed front) + Disposable Sleeve Covers.[2] |
| Animal Dosing | N95 (Minimum) + Face Shield.[2] | Disposable gown + Shoe covers.[1][2] |
Operational Workflow: The "Clean-to-Dirty" Logic
The highest risk of exposure occurs not during handling, but during doffing (removal) of contaminated PPE.[1][2] The following workflow utilizes a unidirectional flow to prevent re-aerosolization of particles.
Doffing (Removal) Protocol Visualization
Caption: Logical flow for safe removal of PPE to minimize cross-contamination risks. Note the "Dirty" to "Clean" transition.
[1][2]
Engineering Controls & Containment
PPE is the last line of defense.[2] The primary barrier must be engineering controls.[2]
Waste Disposal & Spill Management[1][2]
Spill Response (Powder)[1][2][11]
-
Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).[1][2]
-
Cover: Gently cover spill with damp paper towels (do not dry sweep).[2]
-
Neutralize: Apply 10% bleach solution over the towels.[2] Wait 20 minutes.
-
Collect: Scoop into a hazardous waste container. Label as "Cytotoxic/High Potency Steroid."[2]
Disposal Path[1][4][5][6]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2] Retrieved from [1][2]
-
SafeBridge Consultants. (n.d.).[2] Occupational Health & Safety Control Banding.[2] (Industry standard for OEB classification of potent compounds).[2]
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: Moxestrol.[2][10] Retrieved from [1][2]
-
Merck/Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: Ethinylestradiol (Surrogate Data).[1][2] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2016).[2] Controlling Occupational Exposure to Hazardous Drugs.[2] Retrieved from [1][2]
Sources
- 1. Moxestrol - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. organon.com [organon.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. media.allergan.com [media.allergan.com]
- 10. Moxestrol | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
